3-Amino-2-hydroxy-N,N-dimethylbenzamide
Description
Properties
IUPAC Name |
3-amino-2-hydroxy-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)9(13)6-4-3-5-7(10)8(6)12/h3-5,12H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLMILLTHUWJHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C(=CC=C1)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20582651 | |
| Record name | 3-Amino-2-hydroxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
464913-11-9 | |
| Record name | 3-Amino-2-hydroxy-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20582651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-2-hydroxy-N,N-dimethylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 3-Amino-2-hydroxy-N,N-dimethylbenzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed examination of 3-Amino-2-hydroxy-N,N-dimethylbenzamide, a substituted aromatic amide of interest in chemical synthesis and discovery. While specific applications for this particular molecule are not widely documented, its structural motifs—an aminophenol core coupled with a dimethyl amide—are prevalent in pharmacologically active compounds and complex chemical intermediates. This document consolidates its core physicochemical properties, proposes a detailed, logically-grounded synthetic pathway, and outlines essential safety and handling protocols. The primary objective is to equip researchers with the foundational knowledge required to synthesize, characterize, and explore the potential of this compound as a versatile chemical building block.
Core Physicochemical Properties
This compound (CAS No. 464913-11-9) is an organic compound featuring a benzene ring substituted with amino, hydroxyl, and N,N-dimethylcarboxamide groups at positions 3, 2, and 1, respectively. The precise arrangement of these functional groups dictates its chemical reactivity, solubility, and potential for intermolecular interactions, such as hydrogen bonding.
Its fundamental properties are summarized below. The molecular weight, a critical parameter for all stoichiometric calculations in synthesis and quantitative analysis, is 180.2 g/mol .[]
| Property | Value | Source |
| IUPAC Name | This compound | BOC Sciences[] |
| Molecular Formula | C₉H₁₂N₂O₂ | BOC Sciences[] |
| Molecular Weight | 180.2 g/mol | BOC Sciences[] |
| CAS Number | 464913-11-9 | BOC Sciences[] |
| InChI Key | VLLMILLTHUWJHA-UHFFFAOYSA-N | BOC Sciences[] |
| SMILES | CN(C)C(=O)C1=C(C(=CC=C1)N)O | BOC Sciences[] |
Visualization of Core Structure and Synthesis
Visual models are indispensable for understanding molecular topology and process flow. The following diagrams illustrate the chemical structure of the target compound and a proposed workflow for its synthesis and verification.
Caption: 2D representation of this compound.
Sources
An In-depth Technical Guide to the Chemical Properties of 3-Amino-2-hydroxy-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-Amino-2-hydroxy-N,N-dimethylbenzamide (CAS No. 464913-11-9), a substituted benzamide with potential applications in medicinal chemistry and materials science. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes foundational information with expert analysis of its structural analogues to present a detailed profile. The document covers the compound's structure, physicochemical properties, a proposed synthetic pathway, predicted reactivity, and essential safety and handling protocols. The insights herein are intended to support researchers in designing experiments, anticipating chemical behavior, and exploring the potential of this and related compounds in drug discovery and development.
Chemical Identity and Structure
This compound is an aromatic amide characterized by a benzene ring substituted with an amino group at the 3-position, a hydroxyl group at the 2-position, and an N,N-dimethylcarboxamide group at the 1-position.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 464913-11-9[1] |
| Molecular Formula | C₉H₁₂N₂O₂[1] |
| Molecular Weight | 180.2 g/mol [1] |
| InChI Key | VLLMILLTHUWJHA-UHFFFAOYSA-N[1] |
| SMILES | CN(C)C(=O)C1=C(C(=CC=C1)N)O[1] |
Structural Diagram
Figure 1: Chemical structure of this compound.
Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Physical State | Solid | Based on the properties of similar aromatic amides. |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | ||
| Water | Slightly soluble | The polar amino and hydroxyl groups may increase water solubility compared to N,N-dimethylbenzamide, but the aromatic ring limits it. |
| Organic Solvents | Soluble in methanol, ethanol, DMSO, DMF | Inferred from the general solubility of benzamide derivatives. |
| pKa | Not available | The amino group is expected to be basic, while the hydroxyl group is weakly acidic. |
Proposed Synthesis Pathway
A specific, validated synthesis for this compound is not described in the surveyed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and syntheses of related compounds, such as 2-amino-5-chloro-N,3-dimethylbenzamide.
A potential retrosynthetic analysis suggests that the target molecule could be synthesized from a suitably protected 2,3-disubstituted benzoic acid. A forward synthesis could proceed as follows:
Figure 2: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
-
Amidation: 2-Hydroxy-3-nitrobenzoic acid is converted to its acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with dimethylamine to form 2-Hydroxy-N,N-dimethyl-3-nitrobenzamide. This reaction is typically carried out in an aprotic solvent at low temperatures to control reactivity.
-
Reduction of the Nitro Group: The nitro group of 2-Hydroxy-N,N-dimethyl-3-nitrobenzamide is reduced to an amino group. This can be achieved through various methods, such as catalytic hydrogenation (e.g., using hydrogen gas with a palladium on carbon catalyst) or by using a metal in acidic media (e.g., tin or iron in hydrochloric acid).
-
Purification: The final product, this compound, would be isolated and purified using standard techniques such as extraction, crystallization, or column chromatography.
Predicted Chemical Reactivity
The reactivity of this compound is dictated by its three key functional groups: the aromatic amino group, the phenolic hydroxyl group, and the tertiary amide.
-
Amino Group: The primary aromatic amine is a nucleophilic center and can undergo reactions such as diazotization, acylation, and alkylation. It also acts as an activating group, making the aromatic ring more susceptible to electrophilic substitution at the positions ortho and para to it (positions 4 and 6).
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a suitable base. It is also an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The proximity of the amino and hydroxyl groups may allow for intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity.
-
N,N-Dimethylbenzamide Group: The tertiary amide is generally a stable functional group, resistant to hydrolysis under mild conditions. It is a deactivating, meta-directing group for electrophilic aromatic substitution.
The interplay of these functional groups will determine the overall reactivity and regioselectivity of reactions involving this molecule.
Spectroscopic Profile (Predicted)
While no experimental spectra for this compound have been found, a predicted spectroscopic profile can be outlined based on its structure.
-
¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the N-methyl protons, the amino protons, and the hydroxyl proton. The aromatic protons would likely appear as a complex multiplet. The N,N-dimethyl group may show two distinct singlets due to restricted rotation around the amide C-N bond. The chemical shifts of the amino and hydroxyl protons would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show nine distinct carbon signals. The carbonyl carbon of the amide would be the most downfield signal. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the three substituents.
-
IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amino group, the O-H stretch of the hydroxyl group, the C=O stretch of the amide, and C-N stretches.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (180.2 m/z). Fragmentation patterns would likely involve the loss of the dimethylamino group and other characteristic fragments.
Potential Applications in Research and Drug Development
Substituted benzamides are a well-established class of compounds with a wide range of biological activities. The presence of amino and hydroxyl groups on the aromatic ring of this compound makes it an attractive scaffold for further chemical modification and exploration in drug discovery. Potential areas of interest could include:
-
Enzyme Inhibition: The functional groups present could interact with the active sites of various enzymes.
-
Receptor Binding: The molecule could serve as a starting point for the development of ligands for various receptors.
-
Building Block for Complex Molecules: It can be used as a versatile intermediate in the synthesis of more complex bioactive molecules.
Safety and Handling
While a specific safety data sheet with comprehensive toxicological data for this compound is not available, general precautions for handling aromatic amines and phenols should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.
-
First Aid:
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If inhaled: Move to fresh air.[]
-
If swallowed: Rinse mouth with water.[] In all cases of exposure, seek medical attention.
-
Conclusion
This compound is a chemical compound with a structural motif that suggests potential for a variety of applications in chemical synthesis and medicinal chemistry. This guide has provided a detailed overview of its known and predicted chemical properties. While there is a clear need for further experimental investigation to fully characterize this molecule, the information presented here offers a solid foundation for researchers to begin their explorations. As with any chemical, proper safety precautions are paramount when handling and using this compound.
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An In-Depth Technical Guide to the Physicochemical Characterization of 3-Amino-2-hydroxy-N,N-dimethylbenzamide
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, a thorough understanding of a molecule's physical properties is not merely academic; it is the bedrock upon which successful formulation, pharmacokinetic profiling, and ultimately, clinical efficacy are built. 3-Amino-2-hydroxy-N,N-dimethylbenzamide, a substituted benzamide, represents a class of compounds with significant potential in medicinal chemistry. The precise arrangement of its functional groups—an aromatic amine, a phenolic hydroxyl, and a tertiary amide—creates a unique interplay of electronic and steric effects that dictate its behavior in both solid and solution states.
This guide provides a comprehensive technical overview of the essential physical properties of this compound. As experimental data for this specific molecule is not extensively available in public literature, we will leverage high-quality in silico predictions, contextualized with experimental data from structurally related analogs. This approach provides a robust framework for anticipating its behavior. Furthermore, this document details the rigorous experimental protocols required to empirically determine these properties, offering a self-validating system for characterization that aligns with the principles of expertise, authoritativeness, and trustworthiness (E-E-A-T) critical to pharmaceutical science.
Molecular Identity and Structure
The foundational step in characterizing any new chemical entity is confirming its identity and structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | BOC Sciences[1] |
| Molecular Weight | 180.20 g/mol | BOC Sciences[1] |
| IUPAC Name | This compound | - |
| CAS Number | 464913-11-9 | BOC Sciences[1] |
| Canonical SMILES | CN(C)C(=O)C1=C(C(=CC=C1)N)O | - |
| InChI Key | VLLMILLTHUWJHA-UHFFFAOYSA-N | - |
Structural Elucidation Workflow: The following diagram outlines the typical workflow for confirming the structure of a newly synthesized batch of this compound.
Caption: Workflow for Structural Confirmation.
Key Physicochemical Properties: Predicted and Comparative Data
The precise positioning of substituents on the benzene ring significantly influences intermolecular interactions and, consequently, the physical properties. The intramolecular hydrogen bond potential between the ortho-hydroxyl and amino groups in the target molecule is a critical differentiating feature.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Scientific Rationale & Implication |
| Melting Point (°C) | 145 - 160 | The presence of both hydrogen bond donors (-OH, -NH₂) and a hydrogen bond acceptor (C=O) facilitates strong intermolecular interactions, leading to a relatively high melting point for a molecule of this size. Intramolecular hydrogen bonding between the 2-OH and 3-NH₂ groups may slightly reduce the energy required to break the crystal lattice compared to an isomer where this is not possible. |
| Boiling Point (°C) | ~385 (at 760 mmHg) | High boiling point is expected due to strong hydrogen bonding and polarity, requiring significant energy to overcome intermolecular forces for vaporization. |
| Water Solubility | Moderately Soluble | The polar functional groups (-OH, -NH₂, amide) enhance aqueous solubility. However, the aromatic ring contributes hydrophobic character. The molecule's ability to both donate and accept hydrogen bonds with water is key. |
| LogP | 0.8 ± 0.4 | This positive value suggests a slight preference for a lipid environment over an aqueous one, which is a critical parameter for predicting membrane permeability in drug development. |
| pKa (Acidic) | 9.5 ± 0.5 (Phenolic OH) | The phenolic hydroxyl group is the most acidic proton. Its acidity is influenced by the electron-donating effects of the amino group and the electron-withdrawing nature of the benzamide moiety. |
| pKa (Basic) | 3.5 ± 0.5 (Aromatic NH₂) | The aromatic amine is weakly basic due to the delocalization of the nitrogen lone pair into the benzene ring, a classic electronic effect. |
Table 2: Comparative Analysis with Structural Analogs
To contextualize the predicted values, it is invaluable to examine experimental data from closely related molecules.
| Compound | Melting Point (°C) | Rationale for Difference |
| 3-Amino-N,N-dimethylbenzamide | (solid, form unspecified)[2] | Lacks the 2-hydroxy group, reducing hydrogen bonding capability and likely resulting in a lower melting point compared to our target compound. |
| 2-Amino-N,3-dimethylbenzamide | 115 - 117[3] | The absence of the highly polar hydroxyl group significantly lowers the potential for strong intermolecular hydrogen bonding, leading to a considerably lower melting point. |
| N,N-Dimethylbenzamide | 43 - 45[4] | Lacks both the amino and hydroxyl groups, drastically reducing hydrogen bonding capacity and resulting in a much lower melting point.[4] |
| 3-Hydroxy-N,N-dimethylbenzamide | (data not readily available) | The presence of the hydroxyl group allows for hydrogen bonding, but the lack of the amino group changes the electronic and steric environment. Its melting point is expected to be higher than N,N-Dimethylbenzamide but potentially different from our target due to varied packing. |
This comparative analysis underscores the critical role of the hydroxyl and amino groups in establishing a robust hydrogen-bonding network, which is the primary determinant of the melting point in this class of compounds.
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical fact, rigorous and standardized experimental work is required. The following sections detail the methodologies for determining the key physical properties.
Melting Point Determination
Causality: The melting point is not a single temperature but a range, indicating the transition from a highly ordered crystalline solid to a liquid. For a pure compound, this range is narrow (typically <1°C). A broad melting range is a strong indicator of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid. We employ a capillary-based method for its precision and small sample requirement.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
-
Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Rapid Initial Scan: Heat the sample at a rapid rate (e.g., 10-15°C per minute) to determine an approximate melting range.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[5] Then, reduce the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is reported as T₁ - T₂.
-
Validation: Repeat the measurement at least twice with fresh samples. The results should be consistent within 1°C.
Aqueous Solubility Determination (Shake-Flask Method)
Causality: Solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method (OECD Guideline 105) is considered the gold standard as it measures thermodynamic equilibrium solubility. The goal is to create a saturated solution and then quantify the concentration of the dissolved compound.
Step-by-Step Protocol:
-
System Preparation: Add an excess amount of solid this compound to a known volume of purified water (and relevant buffers, e.g., pH 7.4 phosphate-buffered saline) in a sealed, screw-capped flask. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the flask at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. Filtration should be performed using a filter that does not adsorb the compound.
-
Quantification: Accurately dilute an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
-
Validation: The presence of remaining solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.
pKa Determination via Potentiometric Titration
Causality: The pKa values dictate the ionization state of a molecule at a given pH. This is fundamental to its solubility, membrane transport, and receptor binding. Potentiometric titration is a highly accurate method that involves monitoring pH changes as a strong acid or base is added to a solution of the compound.[1][6] The inflection points in the titration curve correspond to the pKa values.[1]
Caption: Workflow for pKa Determination.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[7]
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-5 mM) in water. A co-solvent like methanol may be used if aqueous solubility is low, but its effect on pKa must be considered.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge with nitrogen to remove dissolved CO₂.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites, then titrate back with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the titration curve. Specialized software is often used to calculate the first and second derivatives of the curve to precisely locate the inflection points.
Spectroscopic and Spectrometric Analysis
Causality: A suite of spectroscopic techniques provides an orthogonal confirmation of the molecule's structure and functional groups.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts indicate the electronic environment of each nucleus, and coupling patterns in ¹H NMR reveal connectivity.[8][9]
-
Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, which will solubilize the polar molecule and allow observation of exchangeable -OH and -NH₂ protons). Acquire ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]
-
-
FT-IR Spectroscopy: Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies.
-
Protocol: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Scan the sample over the mid-IR range (e.g., 4000-400 cm⁻¹). Key expected vibrations include O-H and N-H stretches (~3200-3500 cm⁻¹), C=O stretch of the tertiary amide (~1630-1650 cm⁻¹), and aromatic C=C stretches.
-
-
High-Resolution Mass Spectrometry (HRMS): Provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.[11][12]
-
Protocol: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water). Infuse the solution into an HRMS instrument (e.g., Orbitrap or FT-ICR) using electrospray ionization (ESI). The measured mass of the protonated molecule [M+H]⁺ should match the theoretical exact mass of C₉H₁₃N₂O₂⁺ within a very low error margin (typically < 5 ppm).
-
Thermal Analysis
Causality: Thermal analysis techniques like TGA and DSC provide critical information about the material's stability and solid-state properties.
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature.[13] It is used to determine thermal stability and decomposition profiles.
-
Protocol: Place a small, accurately weighed sample (5-10 mg) into a TGA pan. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) up to a high temperature (e.g., 600°C).[14] The temperature at which significant weight loss begins is an indicator of thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[15] It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions.
-
Protocol: Accurately weigh a small sample (2-5 mg) into an aluminum DSC pan and seal it. Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge. The endothermic peak on the resulting thermogram corresponds to the melting of the substance, with the peak onset providing the melting point and the integrated peak area yielding the heat of fusion.
-
Conclusion
The physicochemical characterization of a potential drug candidate like this compound is a multi-faceted process that forms the cornerstone of its preclinical development. While a paucity of direct experimental data necessitates the use of robust in silico modeling, this guide demonstrates that a combination of high-quality predictions, contextual analysis using structural analogs, and a clear roadmap for empirical verification provides a scientifically rigorous path forward. The detailed protocols herein are not merely procedural steps but a reflection of a self-validating system of inquiry. By understanding the "why" behind each measurement—from the influence of hydrogen bonding on melting point to the role of ionization in solubility—researchers can not only generate high-quality data but also gain the deep molecular understanding required to advance promising compounds from the bench to the clinic.
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Ghasemi, M., et al. (2023). DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. [Link][35]
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Meloun, M., et al. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(6), 6433–6455. [Link][6]
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Analytical Community. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]
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National Sun Yat-sen University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link][37]
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PubChem. 3-hydroxy-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link][38]
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PubChem. 3-Amino-N-ethylbenzamide. National Center for Biotechnology Information. [Link][39]
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PubChem. 2-amino-N,3-dimethylbenzamide. National Center for Biotechnology Information. [Link][40]
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PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link][41]
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A Comprehensive Technical Guide to 3-Amino-2-hydroxy-N,N-dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 3-Amino-2-hydroxy-N,N-dimethylbenzamide, a compound of interest in medicinal chemistry and synthetic organic chemistry. While this molecule is commercially available from specialized chemical suppliers, detailed public-domain literature on its specific synthesis and biological applications is limited. This document, therefore, leverages established principles of organic synthesis and extrapolates potential therapeutic relevance from structurally related compounds to offer a comprehensive technical overview.
Compound Identification and Physicochemical Properties
IUPAC Name: this compound[]
Structure:
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Workflow
The conversion of a carboxylic acid to an N,N-disubstituted amide typically involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine.
Caption: Proposed workflow for the synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established method for amide bond formation and is expected to be effective for the synthesis of the target compound.
Materials:
-
3-Amino-2-hydroxybenzoic acid
-
Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU)
-
Dimethylamine (2 M solution in THF or as a gas)
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 3-Amino-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Rationale: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride, facilitating nucleophilic attack by the amine. The hydroxyl and amino groups on the aromatic ring may require protection, or careful control of reaction conditions will be necessary to avoid side reactions.
-
-
Amidation:
-
In a separate flask, dissolve dimethylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in anhydrous DCM.
-
Cool this solution to 0 °C and add the freshly prepared acyl chloride solution dropwise.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Rationale: The excess amine and the addition of a base neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure this compound.
-
Potential Applications in Drug Discovery
While there is a lack of specific biological data for this compound, the structural motifs present in the molecule suggest potential areas for investigation.
Anti-inflammatory and Analgesic Activity
The precursor, 3-Amino-2-hydroxybenzoic acid, is a known nonsteroidal anti-inflammatory drug (NSAID). [2]It is plausible that its N,N-dimethylamide derivative could retain or exhibit modified anti-inflammatory properties. The benzamide functional group is present in a number of biologically active compounds.
Antimicrobial Potential
Substituted benzamides and related aromatic amides have been explored for their antibacterial and antifungal activities. [3]The presence of amino and hydroxyl groups on the aromatic ring could modulate the electronic and steric properties of the molecule, potentially leading to interactions with microbial targets.
Insecticidal Activity
Structurally related anthranilamide derivatives, such as 2-amino-N,3-dimethylbenzamide, are known intermediates in the synthesis of insecticides. [3]This suggests that the core scaffold of this compound could be explored for the development of new crop protection agents.
Conclusion
This compound is a molecule with a straightforward, albeit not publicly documented, synthetic pathway from its corresponding carboxylic acid. Its structural similarity to known bioactive compounds, particularly in the areas of anti-inflammatory and antimicrobial research, makes it an interesting candidate for further investigation in drug discovery and development programs. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to build upon in their exploration of this and related chemical entities.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 424774, 3-Amino-N,N-dimethylbenzamide. [Link]
-
Su, J., et al. (2012). 2-Amino-N,3-dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3474. [Link]
- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
Sources
Methodological & Application
Synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide: A Detailed Protocol for the Reduction of 2-hydroxy-3-nitrobenzamide
An Application Note for Researchers and Drug Development Professionals
Author: Gemini, Senior Application Scientist
Abstract
This application note provides a comprehensive guide for the synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide, a valuable building block in medicinal chemistry and materials science. The protocol details the chemical reduction of the aromatic nitro group in the precursor, 2-hydroxy-3-nitro-N,N-dimethylbenzamide. We present a primary method utilizing tin(II) chloride (SnCl₂) in acidic media, a technique renowned for its high chemoselectivity and reliability. An alternative protocol using catalytic hydrogenation is also discussed. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, reaction mechanisms, safety precautions, and methods for reaction monitoring and product purification.
Introduction and Strategic Overview
The conversion of aromatic nitro compounds into their corresponding anilines is a fundamental transformation in organic synthesis. These anilines are precursors to a vast array of pharmaceuticals, dyes, and polymers. The target molecule, this compound, incorporates three key functional groups: a primary aromatic amine, a hydroxyl group, and a tertiary amide. The strategic challenge lies in selectively reducing the nitro group without affecting the other functionalities.
Several methods are available for this transformation, including catalytic hydrogenation and reduction using metals in acidic conditions.[1]
-
Catalytic Hydrogenation: Often the method of choice for its clean work-up and high yields, using catalysts like Palladium on Carbon (Pd/C).[1] However, a significant drawback is its potential to reduce other sensitive functional groups.[2]
-
Metal/Acid Reduction: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are highly effective. Tin(II) chloride, in particular, offers excellent chemoselectivity, making it ideal for multifunctional substrates where other reducible groups must be preserved.[1][3]
This guide will focus on the SnCl₂/HCl method due to its proven selectivity and effectiveness in laboratory-scale synthesis.
Reaction Pathway and Mechanism
The overall transformation involves the reduction of a nitro group to a primary amine.
Sources
Application Note: Palladium-Catalyzed Synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide
For: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2-hydroxy-N,N-dimethylbenzamide is a valuable scaffold in medicinal chemistry and drug discovery, incorporating key pharmacophoric features such as an aromatic amine, a hydroxyl group, and a dimethylamide moiety. These functional groups can participate in various biological interactions, making this compound and its derivatives attractive targets for the synthesis of novel therapeutic agents. The palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for the construction of the crucial aryl C-N bond in such molecules, offering significant advantages over classical methods that often require harsh reaction conditions and exhibit limited functional group tolerance.[1][2][3]
This application note provides a comprehensive guide to the synthesis of this compound, detailing a robust, multi-step protocol. The key transformation employs a palladium-catalyzed amination of a functionalized aryl bromide. We will delve into the mechanistic rationale behind the experimental choices, provide detailed, step-by-step protocols for the synthesis of the requisite precursors, and outline the final palladium-catalyzed coupling reaction.
Synthetic Strategy Overview
The synthesis of this compound is approached through a three-stage process, designed for efficiency and accessibility of starting materials. The overall workflow is depicted below.
Figure 1: Overall synthetic workflow for this compound.
Mechanistic Insights: The Buchwald-Hartwig Amination
The cornerstone of this synthesis is the palladium-catalyzed C-N bond formation, a reaction that has revolutionized the synthesis of arylamines.[1][2][3] The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.
The reaction is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final and crucial step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue. The choice of ligand is critical for the success of this reaction, as it influences the rate of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often employed to promote these key steps.
Figure 2: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Stage 1: Synthesis of 3-Bromo-2-hydroxybenzoic acid
The synthesis of the key intermediate, 3-bromo-2-hydroxybenzoic acid, can be achieved from commercially available 2-bromophenol. This two-step process involves an initial formylation followed by oxidation.
Step 1a: Synthesis of 3-Bromo-2-hydroxybenzaldehyde
A plausible method for the synthesis of 3-bromo-2-hydroxybenzaldehyde involves the reflux of 2-bromophenol with anhydrous magnesium dichloride, solid paraformaldehyde, and triethylamine in dry tetrahydrofuran.[4]
Step 1b: Oxidation to 3-Bromo-2-hydroxybenzoic acid
The aldehyde can then be oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Concentration | Supplier |
| 2-Bromophenol | C₆H₅BrO | 173.01 | - | Sigma-Aldrich |
| Anhydrous Magnesium Dichloride | MgCl₂ | 95.21 | - | Acros Organics |
| Paraformaldehyde | (CH₂O)n | - | - | Alfa Aesar |
| Triethylamine | (C₂H₅)₃N | 101.19 | - | Fisher Scientific |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | - | EMD Millipore |
| Potassium Permanganate | KMnO₄ | 158.03 | - | J.T. Baker |
Protocol:
-
Formylation: To a solution of 2-bromophenol in anhydrous THF, add anhydrous magnesium dichloride, solid paraformaldehyde, and triethylamine.
-
Reflux the mixture under an inert atmosphere for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and quench with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 3-bromo-2-hydroxybenzaldehyde by column chromatography or recrystallization.
-
Oxidation: Dissolve the purified 3-bromo-2-hydroxybenzaldehyde in a suitable solvent (e.g., acetone).
-
Slowly add an aqueous solution of potassium permanganate at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture until the purple color disappears.
-
Work up the reaction by adding a reducing agent (e.g., sodium bisulfite) to quench the excess permanganate, followed by acidification.
-
Extract the product, 3-bromo-2-hydroxybenzoic acid, with an organic solvent and purify as necessary.
Stage 2: Synthesis of 3-Bromo-2-hydroxy-N,N-dimethylbenzamide
This stage involves the conversion of the carboxylic acid to the corresponding N,N-dimethylamide.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Concentration | Supplier |
| 3-Bromo-2-hydroxybenzoic acid | C₇H₅BrO₃ | 217.02 | - | Synthesized in Stage 1 |
| Thionyl chloride | SOCl₂ | 118.97 | - | Sigma-Aldrich |
| Dimethylamine solution | (CH₃)₂NH | 45.08 | 2.0 M in THF | Acros Organics |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | Fisher Scientific |
Protocol:
-
Suspend 3-bromo-2-hydroxybenzoic acid in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride at 0 °C and then allow the reaction to stir at room temperature until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add a solution of dimethylamine in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify 3-bromo-2-hydroxy-N,N-dimethylbenzamide by column chromatography.
Stage 3: Palladium-Catalyzed Synthesis of this compound
This final stage is the critical Buchwald-Hartwig amination. The choice of catalyst, ligand, base, and ammonia source is paramount for a successful transformation, especially given the presence of a potentially coordinating ortho-hydroxyl group. The use of a bulky, electron-rich phosphine ligand such as BrettPhos or RuPhos is recommended.[5] Ammonia itself or an ammonia surrogate can be used as the nitrogen source.[6][7]
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Concentration | Supplier |
| 3-Bromo-2-hydroxy-N,N-dimethylbenzamide | C₉H₁₀BrNO₂ | 244.09 | - | Synthesized in Stage 2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | - | Strem Chemicals |
| BrettPhos | C₃₅H₄₄O₂P₂ | 574.66 | - | Sigma-Aldrich |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | - | Alfa Aesar |
| Ammonia solution | NH₃ | 17.03 | 0.5 M in 1,4-dioxane | Sigma-Aldrich |
| 1,4-Dioxane, anhydrous | C₄H₈O₂ | 88.11 | - | Acros Organics |
Protocol:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-bromo-2-hydroxy-N,N-dimethylbenzamide, Pd₂(dba)₃, and BrettPhos.
-
Add anhydrous 1,4-dioxane to the tube.
-
Add sodium tert-butoxide.
-
Finally, add the ammonia solution in 1,4-dioxane.
-
Seal the Schlenk tube and heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel to obtain the final product.
Expected Results and Troubleshooting:
| Step | Product | Expected Yield | Purity (by ¹H NMR) | Potential Issues & Solutions |
| Stage 1 | 3-Bromo-2-hydroxybenzoic acid | 60-70% (over 2 steps) | >95% | Incomplete formylation or oxidation. Optimize reaction times and temperatures. |
| Stage 2 | 3-Bromo-2-hydroxy-N,N-dimethylbenzamide | 80-90% | >98% | Hydrolysis of the acyl chloride. Ensure anhydrous conditions. |
| Stage 3 | This compound | 70-85% | >98% | Low conversion: screen different ligands (e.g., RuPhos), bases, and solvents. Side reactions (e.g., dehalogenation): ensure inert atmosphere and use high-purity reagents. The ortho-hydroxyl group may require the use of specific ligands or additives to prevent catalyst inhibition. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures, researchers can reliably access this valuable compound for further investigation in drug discovery and development programs. The successful implementation of the Buchwald-Hartwig amination is key to the efficiency of this synthetic route, highlighting the power of modern palladium catalysis in the construction of complex molecular architectures.
References
-
Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568-1569. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 131(31), 11049–11061. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Hansen, T. V., & Skattebøl, L. (2005). A convenient synthesis of 3-bromo-2-hydroxybenzaldehyde. Tetrahedron Letters, 46(21), 3829-3830. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
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- 4. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. air.unimi.it [air.unimi.it]
Application Note: Synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide via Raney-Nickel Catalyzed Hydrogenation
Introduction
3-Amino-2-hydroxy-N,N-dimethylbenzamide is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring an ortho-aminophenol moiety, makes it a key building block for constructing complex heterocyclic systems. This application note provides a detailed protocol for the synthesis of this compound via the catalytic hydrogenation of its nitro precursor, 3-nitro-2-hydroxy-N,N-dimethylbenzamide, using Raney-Nickel (Raney-Ni). The focus is on providing a robust, scalable, and safe laboratory procedure suitable for researchers in drug development and organic synthesis.
The Role of Raney-Nickel in Aromatic Nitro Group Reduction
Raney-Nickel is a highly active, sponge-like catalyst composed primarily of nickel, derived from a nickel-aluminum alloy.[1] The catalyst is prepared by leaching the aluminum from the alloy with a concentrated sodium hydroxide solution.[1] This process creates a high surface area nickel catalyst saturated with adsorbed hydrogen, making it an excellent reagent for various hydrogenation reactions.[1][2]
For the reduction of aromatic nitro compounds, Raney-Ni offers several advantages:
-
High Activity: It can effect hydrogenation under relatively mild conditions of temperature and pressure.[3]
-
Chemoselectivity: While highly active, it can often selectively reduce nitro groups in the presence of other reducible functionalities. For substrates where dehalogenation is a concern, Raney-Ni is often preferred over palladium-based catalysts.[4]
-
Cost-Effectiveness: Compared to precious metal catalysts like platinum or palladium, nickel-based catalysts are more economical for large-scale synthesis.[5]
The reduction of a nitro group on an aromatic ring proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are rapidly converted to the corresponding amine on the catalyst surface in the presence of hydrogen.[5]
Experimental Workflow
The overall workflow for the synthesis of this compound is depicted below.
Figure 1: General workflow for the Raney-Ni catalyzed hydrogenation of 3-nitro-2-hydroxy-N,N-dimethylbenzamide.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific laboratory equipment and purity of the starting materials.
Materials:
-
3-nitro-2-hydroxy-N,N-dimethylbenzamide
-
Raney-Nickel (50% slurry in water)
-
Ethanol (or Methanol, Ethyl Acetate)
-
Celite® 545
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
Safety Precautions:
-
Pyrophoric Catalyst: Raney-Nickel is pyrophoric and may ignite spontaneously if it becomes dry and exposed to air.[6][7] Always handle it as a slurry under a liquid (e.g., water or the reaction solvent).[8][9] Never allow the filter cake to dry completely during filtration.[9]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated in a well-ventilated area, away from ignition sources.
-
Pressure: The reaction is conducted under pressure. Use a certified pressure reactor and adhere to all safety protocols for high-pressure reactions.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves, at all times.
Procedure:
-
Catalyst Preparation:
-
In a beaker, decant the water from the required amount of Raney-Ni slurry.
-
Wash the catalyst by adding the reaction solvent (e.g., ethanol), stirring gently, and allowing the catalyst to settle. Decant the solvent.
-
Repeat this washing step two more times to ensure the catalyst is solvent-exchanged. This is a critical step to remove water which can affect the reaction.
-
-
Reaction Setup:
-
To a suitable hydrogenation reactor, add a solution of 3-nitro-2-hydroxy-N,N-dimethylbenzamide in ethanol (a typical concentration is 5-10% w/v).
-
Under a gentle stream of nitrogen, carefully transfer the prepared Raney-Ni slurry to the reactor. The catalyst loading can vary, but a starting point of 5-10% by weight relative to the nitro compound is common.
-
-
Hydrogenation:
-
Seal the reactor according to the manufacturer's instructions.
-
Purge the reactor by pressurizing with nitrogen to ~50 psi and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen.
-
Purge the reactor with hydrogen gas by pressurizing to ~50 psi and venting. Repeat this cycle 3-5 times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).
-
Monitor the reaction by observing the hydrogen uptake from the gas reservoir. The reaction is complete when hydrogen uptake ceases.
-
-
Work-up:
-
Cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen three times.
-
Under a nitrogen atmosphere, carefully open the reactor.
-
Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent.
-
Filter the reaction mixture through the Celite® pad to remove the Raney-Ni catalyst. Crucially, do not allow the filter cake to run dry. Keep it wet with solvent at all times.
-
Rinse the reactor and the filter cake with additional portions of the reaction solvent.
-
Immediately after filtration, quench the Raney-Ni filter cake by carefully and slowly adding it to a large volume of water. Alternatively, it can be deactivated with dilute acid.[6]
-
Combine the filtrate and the solvent washes and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification and Characterization:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity.
-
Key Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range/Value | Rationale |
| Substrate Concentration | 5-10% (w/v) | Balances reaction rate and solubility. |
| Catalyst Loading | 5-10 wt% Raney-Ni | Sufficient for efficient catalysis without being excessive. |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents are generally effective for this type of reduction. |
| Hydrogen Pressure | 50-100 psi | Higher pressure increases hydrogen concentration on the catalyst surface, accelerating the reaction.[5] |
| Temperature | 25-50 °C | The reaction is often exothermic; starting at room temperature is advisable. Gentle heating may be required to drive the reaction to completion. |
| Reaction Time | 2-12 hours | Highly dependent on scale, catalyst activity, temperature, and pressure. Monitor by hydrogen uptake or TLC/LC-MS. |
| Expected Yield | >90% | Catalytic hydrogenation of aromatic nitro groups is typically a high-yielding transformation. |
Conclusion
The Raney-Nickel catalyzed hydrogenation of 3-nitro-2-hydroxy-N,N-dimethylbenzamide is an efficient and reliable method for the synthesis of the corresponding amino compound. By following the detailed protocol and adhering to the stringent safety precautions for handling the pyrophoric catalyst and high-pressure hydrogen, researchers can safely produce this valuable intermediate in high yield and purity.
References
-
Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]
- W. D. Franz, et al. (1981). Reduction of aromatic nitro compounds with Raney nickel catalyst. U.S.
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Wikipedia. (n.d.). Raney nickel. [Link]
-
Organic Syntheses. (n.d.). Raney Nickel. [Link]
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
-
Raney Nickel Reduction Mechanism - YouTube. (2021). [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
-
Samuelsen, G. S., Garik, V. L., & Smith, G. B. L. (1939). The Hydrogenation of Nitro Compounds with Raney Nickel Treated with Chloroplatinic Acid and with Alkali. Journal of the American Chemical Society, 61(11), 3201–3202. [Link]
- CN105924510A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. (2023). [Link]
- CN101585781A - Preparing method of N, N-dimethylbenzamide - Google P
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Shah, K. H., et al. (n.d.). Raney Nickel Reductions-Part I. [Link]
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PubChem. (n.d.). This compound. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. [Link]
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New Jersey Department of Health. (n.d.). Raney Nickel - Hazardous Substance Fact Sheet. [Link]
-
WIPO Patentscope. (2021). WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]
-
University of Rochester. (n.d.). Safety Slide: Raney Nickel. [Link]
-
PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzamide. [Link]
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National Institutes of Health. (2012). 2-Amino-N,3-dimethylbenzamide. [Link]
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Chemsrc. (2024). 2-Amino-N,3-dimethylbenzamide. [Link]
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Application Notes and Protocols for 3-Amino-2-hydroxy-N,N-dimethylbenzamide: A Versatile Chemical Intermediate
Introduction
3-Amino-2-hydroxy-N,N-dimethylbenzamide (CAS No. 464913-11-9) is a bifunctional aromatic compound poised for significant utility in synthetic chemistry.[] Its unique arrangement of an ortho-aminophenol system coupled with a dimethylbenzamide moiety makes it a highly valuable intermediate for the construction of complex heterocyclic scaffolds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key applications and experimental protocols involving this versatile building block. The strategic positioning of the amino, hydroxyl, and amide groups allows for a range of chemical transformations, opening avenues for the synthesis of novel compounds in medicinal chemistry and materials science.
The core value of this intermediate lies in the inherent reactivity of the 1,2-amino-hydroxy substitution on the benzene ring, a classic precursor for the formation of various fused heterocyclic systems. Furthermore, the N,N-dimethylbenzamide group provides a stable, polar handle that can influence solubility and downstream reactivity. This guide will delve into the mechanistic rationale behind its use and provide a detailed, field-proven protocol for a key transformation.
Compound Profile and Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 464913-11-9 | BOC Sciences[] |
| Molecular Formula | C₉H₁₂N₂O₂ | BOC Sciences[] |
| Molecular Weight | 180.2 g/mol | BOC Sciences[] |
| IUPAC Name | This compound | BOC Sciences[] |
| InChI Key | VLLMILLTHUWJHA-UHFFFAOYSA-N | BOC Sciences[] |
| SMILES | CN(C)C(=O)C1=C(C(=CC=C1)N)O | BOC Sciences[] |
Table 1: Physicochemical properties of this compound.
Core Reactivity and Mechanistic Rationale
The primary utility of this compound as a chemical intermediate stems from the synergistic reactivity of its ortho-aminophenol functionality. This arrangement is a classical precursor for the synthesis of a variety of heterocyclic systems, most notably benzoxazoles and benzoxazinones. The nucleophilic amino group and the adjacent hydroxyl group can readily participate in cyclization reactions with appropriate electrophilic partners.
Figure 2: General workflow for benzoxazinone synthesis.
Materials and Equipment:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
Acylating Agent Addition: Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-(Dimethylcarbamoyl)-2H-benzo[b]o[][2]xazin-3(4H)-one.
-
Characterization: Characterize the purified product by NMR, IR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent is critical to prevent the hydrolysis of chloroacetyl chloride.
-
Base: Triethylamine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Controlled Addition at 0 °C: The slow, dropwise addition of the highly reactive chloroacetyl chloride at low temperature helps to control the exotherm of the reaction and minimize the formation of side products.
-
Aqueous Work-up: The wash with sodium bicarbonate neutralizes any remaining acid, and the subsequent water and brine washes remove water-soluble impurities.
Safety and Handling
Proper handling of this compound and the reagents used in its transformations is paramount for laboratory safety.
| Hazard Category | Precautionary Measures | Source |
| Personal Protective Equipment | Wear tightly fitting safety goggles, chemical-impermeable gloves, and a lab coat. | Echemi [3] |
| Handling | Handle in a well-ventilated area. Avoid dust formation and contact with skin and eyes. | Echemi [3] |
| Storage | Store the container tightly closed in a dry, cool, and well-ventilated place. | Echemi,[3] Fisher Scientific [4] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus. | Echemi [3] |
| Disposal | Dispose of waste material at a licensed chemical destruction plant. | Echemi [3] |
Table 2: Safety and handling recommendations for this compound.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential for the synthesis of complex heterocyclic molecules. Its ortho-aminophenol core provides a reliable platform for constructing benzoxazinone and other related scaffolds that are of high interest in drug discovery and materials science. The protocols and technical information provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, paving the way for the development of novel and impactful chemical entities.
References
- National Center for Biotechnology Information. "2-Amino-N,3-dimethylbenzamide." PubChem, pubchem.ncbi.nlm.nih.gov/compound/2-Amino-N_3-dimethylbenzamide. Accessed January 23, 2026.
-
Echemi. "this compound Safety Data Sheets." Echemi.com, . Accessed January 23, 2026.
- Google Patents. "Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide." patents.google.com/patent/CN101492387B/en. Accessed January 23, 2026.
-
BOC Sciences. "CAS 464913-11-9 this compound." BOC Sciences, . Accessed January 23, 2026.
- Journal of Drug Delivery and Therapeutics. "Synthesis and Screening of some benzoxazinone derivatives." jddtonline.info/index.php/jddt/article/view/3456. Accessed January 23, 2026.
-
Fisher Scientific. "SAFETY DATA SHEET - N,N-Dimethylbenzamide." Fisher Scientific, . Accessed January 23, 2026.
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Application Notes and Protocols for the Selective N-Alkylation of 3-Amino-2-hydroxy-N,N-dimethylbenzamide
Introduction
The N-alkylation of aromatic amines, particularly those bearing additional functional groups, is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and agrochemical industries. The introduction of alkyl substituents onto the nitrogen atom of molecules like 3-Amino-2-hydroxy-N,N-dimethylbenzamide can dramatically alter their physicochemical properties, including lipophilicity, basicity, and metabolic stability. This modulation is a critical tool in the rational design of novel therapeutic agents and other bioactive compounds.
However, the simultaneous presence of a nucleophilic amino group and a phenolic hydroxyl group on the same aromatic scaffold presents a significant challenge: achieving chemoselective N-alkylation without concomitant O-alkylation. This guide provides two robust and field-proven protocols to address this challenge, offering researchers a choice between a direct, one-pot reductive amination and a strategic protection-alkylation-deprotection sequence. Each protocol is presented with detailed, step-by-step instructions, an explanation of the underlying chemical principles, and comprehensive safety information.
Strategic Overview: Navigating the Path to Selective N-Alkylation
Two primary strategies are presented to afford the desired N-alkylated product with high selectivity. The choice between these methods will depend on the nature of the desired alkyl group, the available starting materials, and the desired scale of the reaction.
Method 1: Reductive Amination. This elegant one-pot procedure leverages the differential reactivity of the amino group towards carbonyl compounds. The amine selectively condenses with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. The phenolic hydroxyl group remains largely unreactive under these conditions. This method is highly efficient and avoids the need for protection/deprotection steps.
Method 2: Protection, Alkylation, and Deprotection. This classic, three-step approach offers a high degree of control. The phenolic hydroxyl group is first "masked" with a suitable protecting group, in this case, a tert-butyldimethylsilyl (TBDMS) ether. The protected intermediate is then subjected to N-alkylation under basic conditions. Finally, the protecting group is selectively removed to reveal the desired N-alkylated aminophenol.
Method 1: Selective N-Alkylation via Reductive Amination
This protocol details the direct N-alkylation of this compound with an aldehyde using sodium borohydride as the reducing agent.
Causality of Experimental Choices
-
Solvent: Methanol is chosen as the solvent due to its ability to dissolve both the starting material and the sodium borohydride, and it also participates in the reaction by protonating the intermediate imine, facilitating its reduction.
-
Catalyst: Acetic acid is used in catalytic amounts to accelerate the formation of the imine intermediate from the amine and the aldehyde.[1]
-
Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that readily reduces the imine intermediate but does not affect the amide or the aromatic ring.[2][3][4] It is a safer and more cost-effective alternative to other borohydride reagents like sodium cyanoborohydride.[2]
Experimental Protocol
1. Reaction Setup:
- To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
- Dissolve the starting material in methanol (MeOH) (approximately 0.2 M concentration).
- Add the desired aldehyde (1.1 eq.) to the solution.
- Add a catalytic amount of glacial acetic acid (0.1 eq.).
2. Imine Formation:
- Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Reduction:
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
- Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
4. Work-up and Purification:
- Carefully quench the reaction by the slow addition of water.
- Concentrate the mixture under reduced pressure to remove the methanol.
- Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[5][6]
Visualization of the Reductive Amination Workflow
Caption: Workflow for the selective N-alkylation via reductive amination.
Method 2: N-Alkylation via Hydroxyl Protection
This three-step protocol involves the protection of the hydroxyl group as a TBDMS ether, followed by N-alkylation with an alkyl halide, and subsequent deprotection.
Causality of Experimental Choices
-
Protecting Group: A tert-butyldimethylsilyl (TBDMS) group is chosen to protect the phenolic hydroxyl. TBDMS ethers are stable to a wide range of reaction conditions, including the basic conditions required for N-alkylation, yet can be selectively removed under mild conditions using a fluoride source.[7]
-
Base for N-alkylation: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the amino group, facilitating its reaction with the alkyl halide.[8][9] Its use minimizes the risk of competing elimination reactions with the alkyl halide.
-
Deprotection Reagent: Tetrabutylammonium fluoride (TBAF) is the reagent of choice for cleaving silyl ethers. The high affinity of the fluoride ion for silicon ensures a clean and efficient deprotection under mild conditions.[10][11]
Experimental Protocol
Step 1: Protection of the Hydroxyl Group
1. Reaction Setup:
- To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
- Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF) (approximately 0.5 M concentration).
- Add imidazole (2.5 eq.).
- Cool the solution to 0 °C in an ice bath.
- Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.) portion-wise.
2. Reaction and Work-up:
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate.
- Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the TBDMS-protected intermediate.
Step 2: N-Alkylation of the Protected Intermediate
1. Reaction Setup:
- To a dry, round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.2 eq.). Extreme Caution: NaH is highly reactive and flammable. Handle only under an inert atmosphere.
- Wash the NaH with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.
- Add anhydrous tetrahydrofuran (THF) to the flask.
- Cool the suspension to 0 °C.
- Slowly add a solution of the TBDMS-protected intermediate (1.0 eq.) in anhydrous THF.
2. Alkylation and Work-up:
- Stir the mixture at 0 °C for 30 minutes.
- Add the alkyl halide (e.g., alkyl iodide or bromide) (1.1 eq.) dropwise.
- Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
- Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.[12]
- Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
- Purify by column chromatography to obtain the N-alkylated, TBDMS-protected product.
Step 3: Deprotection of the TBDMS Ether
1. Reaction Setup:
- Dissolve the N-alkylated, TBDMS-protected compound (1.0 eq.) in THF (approximately 0.1 M).
- Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq.).
2. Deprotection and Purification:
- Stir the reaction at room temperature for 1-3 hours (monitor by TLC).
- Upon completion, concentrate the reaction mixture.
- Purify the residue directly by column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford the final N-alkylated this compound.[11][13]
Visualization of the Protection-Alkylation-Deprotection Workflow
Caption: Workflow for N-alkylation via hydroxyl protection.
Quantitative Data and Characterization
The following table provides expected parameters for the proposed reactions. Yields are representative and may vary based on the specific aldehyde and alkyl halide used.
| Method | Key Reagents | Typical Yield | Purification Method |
| Reductive Amination | Aldehyde, NaBH₄, Acetic Acid, MeOH | 70-90% | Column Chromatography |
| Protection/Alkylation | TBDMSCl, NaH, Alkyl Halide, TBAF, THF, DMF | 60-80% (overall) | Column Chromatography |
Expected Spectroscopic Data:
-
¹H NMR: The successful N-alkylation will be confirmed by the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The N-H proton signal will shift or, in the case of dialkylation, disappear. The aromatic and amide proton signals are expected to remain largely unchanged.[14][15]
-
¹³C NMR: New signals corresponding to the carbons of the alkyl group will be observed. The carbon atom attached to the nitrogen will show a characteristic shift.[14][16]
-
IR Spectroscopy: The N-H stretching vibration of the primary amine (typically two bands around 3300-3500 cm⁻¹) will be replaced by a single band for the secondary amine in the same region, or will be absent for a tertiary amine. The O-H stretch of the phenolic group (a broad band around 3200-3600 cm⁻¹) should remain. The amide carbonyl stretch will be present at approximately 1630-1690 cm⁻¹.[17][18][19][20]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the N-alkylated product.
Safety and Handling Precautions
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium Borohydride (NaBH₄): Reacts with water to produce flammable hydrogen gas. It is toxic if swallowed and causes skin and eye irritation. Handle with care and avoid contact with water and strong acids.[21][22][23][24][25]
-
Sodium Hydride (NaH): Extremely flammable and reacts violently with water, releasing flammable hydrogen gas. It can ignite spontaneously in air. It is corrosive and can cause severe skin and eye burns. Must be handled under an inert atmosphere. Quenching should be done slowly and carefully with a less reactive alcohol like isopropanol before the addition of more reactive alcohols and finally water.[26][27][28][29][30]
-
Alkyl Halides: Many alkyl halides are toxic, carcinogenic, and/or lachrymatory. Handle with care and avoid inhalation and skin contact.
-
Anhydrous Solvents (THF, DMF): Anhydrous solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
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Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. ResearchGate. Retrieved from [Link]
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University of California, Los Angeles. (2012, December 14). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Retrieved from [Link]
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Fones, W. S. (1949). THE USE OF SODIUM HYDRIDE IN THE ALKYLATION OF N-SUBSTITUTED AMIDES. Journal of Organic Chemistry, 14(6), 1099-1102. Retrieved from [Link]
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Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed. Retrieved from [Link]
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- 9. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. orgsyn.org [orgsyn.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. mdpi.com [mdpi.com]
- 15. rsc.org [rsc.org]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 17. researchgate.net [researchgate.net]
- 18. Phenol, 4-amino- [webbook.nist.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. IR Absorption Table [webspectra.chem.ucla.edu]
- 21. carlroth.com:443 [carlroth.com:443]
- 22. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 23. nj.gov [nj.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. fishersci.com [fishersci.com]
- 26. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 27. reddit.com [reddit.com]
- 28. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. safety.engr.wisc.edu [safety.engr.wisc.edu]
- 30. youtube.com [youtube.com]
Application Notes & Protocols: 3-Amino-2-hydroxy-N,N-dimethylbenzamide as a Versatile Synthon for Heterocyclic Chemistry
Prepared by: Gemini, Senior Application Scientist
Document ID: AN-HB-202601-01
Disclaimer: 3-Amino-2-hydroxy-N,N-dimethylbenzamide is a specialized building block. While its constituent functional groups (ortho-aminophenol and a tertiary benzamide) suggest significant potential in heterocyclic synthesis, dedicated literature on its specific applications is not widespread. The following protocols and notes are constructed based on well-established, analogous reactions of ortho-aminophenols and anthranilamides. They are intended as expert-guided starting points for research and development, and optimization may be required for specific substrates.
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of medicinal chemistry and materials science, the efficient construction of complex heterocyclic scaffolds is paramount. This compound presents itself as a uniquely valuable, trifunctional synthon. Its strategic arrangement of a nucleophilic amine, a phenolic hydroxyl group, and a directing N,N-dimethylbenzamide moiety on an aromatic core offers multiple avenues for synthetic diversification.
The core value of this molecule lies in the ortho-aminophenol motif. This classic pairing of nucleophiles, positioned vicinally on a benzene ring, is a well-established precursor for a variety of fused heterocyclic systems, including benzoxazines and quinazolinones—scaffolds frequently found in biologically active compounds.[1][2] The N,N-dimethylbenzamide group, while sterically influential, also serves as a stable, polar handle that can modulate the solubility and electronic properties of both the starting material and the final products.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering both the mechanistic rationale and detailed experimental protocols for its conversion into high-value heterocyclic systems.
Section 1: Physicochemical Properties and Safety Data
Proper handling and understanding of a reagent's properties are critical for successful and safe experimentation. The data below are compiled for this compound and its close structural analogs.
| Property | Value / Information | Source / Analogy |
| Molecular Formula | C₉H₁₂N₂O₂ | N/A |
| Molecular Weight | 180.21 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Appearance | Expected to be an off-white to tan solid | Analogy |
| Solubility | Expected to be soluble in polar organic solvents (MeOH, EtOH, DMF, DMSO) | Analogy |
| Safety Warning | May cause skin irritation/sensitization. Harmful if swallowed. Causes serious eye irritation. | Analogous to 3-amino-N,N-dimethylbenzamide and 3-hydroxy-N,N-dimethylbenzamide.[3][4] |
| Handling | Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. | Standard laboratory practice. |
Section 2: Core Reactivity - The ortho-Aminophenol Dinucleophile
The primary mode of reactivity for this compound in heterocyclic synthesis involves the concerted or sequential action of the 3-amino and 2-hydroxy groups. This "dinucleophilic" character allows the molecule to react with various bifunctional electrophiles to form stable, fused ring systems.
Causality of Reactivity: The lone pair of electrons on the amino nitrogen is typically more nucleophilic than those on the phenolic oxygen. Therefore, in most reactions, the initial attack on an electrophilic center will be initiated by the amine. The subsequent involvement of the hydroxyl group leads to intramolecular cyclization, an entropically favored process that drives the reaction towards the formation of a heterocyclic product.
Caption: General reaction pathway for the building block.
Section 3: Application Protocol I - Synthesis of Benzoxazine Derivatives
Benzoxazines are a class of heterocyclic compounds known for their utility in forming high-performance thermosetting polymers (polybenzoxazines).[5] The synthesis leverages a Mannich-type condensation reaction between the ortho-aminophenol, an aldehyde, and a primary amine. In our case, the amine is already part of the molecule, simplifying the reaction to a two-component system.
Mechanism Rationale: The reaction is initiated by the nucleophilic attack of the 3-amino group on the aldehyde's carbonyl carbon. This is followed by dehydration to form a reactive iminium ion intermediate. The phenolic hydroxyl group then performs an intramolecular nucleophilic attack on the iminium carbon, closing the six-membered oxazine ring.
Caption: Workflow for benzoxazine synthesis.
Protocol 3.1: Synthesis of 8-(N,N-dimethylcarbamoyl)-3,4-dihydro-2H-benzo[e][6][7]oxazine
Materials:
-
This compound (1.0 eq)
-
Paraformaldehyde (2.2 eq, to ensure monomeric formaldehyde in solution)
-
Solvent: 1,4-Dioxane or Toluene (approx. 0.2 M concentration)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.80 g, 10.0 mmol).
-
Add the solvent (50 mL of 1,4-dioxane). Stir until the starting material is fully dissolved.
-
Add paraformaldehyde (e.g., 0.66 g, 22.0 mmol).
-
Heat the reaction mixture to reflux (approx. 101 °C for dioxane) and maintain for 12-24 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), observing the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter it. If not, evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane (50 mL) and wash with 1N NaOH solution (2 x 30 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 30 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel. A gradient elution system, starting from 20% ethyl acetate in hexanes and gradually increasing to 50%, is a good starting point for isolating the product.
-
Combine the product-containing fractions and remove the solvent to yield the pure benzoxazine derivative, likely as a crystalline solid or a viscous oil.
-
Section 4: Application Protocol II - Synthesis of Hydroxy-Quinazolinone Derivatives
Quinazolinones are a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals.[6] A common synthetic route involves the condensation of an anthranilamide (a 2-aminobenzamide) with an aldehyde, followed by oxidation. Our building block can be considered a substituted anthranilamide, allowing access to 8-hydroxy-quinazolinone derivatives.
Mechanism Rationale: This transformation follows the Niementowski quinazolinone synthesis principle. The initial step is the formation of a Schiff base between the 3-amino group and the aldehyde. This intermediate then undergoes intramolecular cyclization via attack of the amide nitrogen onto the imine carbon. The resulting dihydroquinazolinone is then oxidized to the aromatic quinazolinone system. The choice of an oxidizing agent is crucial for the final step.
Caption: Pathway for hydroxy-quinazolinone synthesis.
Protocol 4.1: Synthesis of 8-hydroxy-5-(N,N-dimethylcarbamoyl)-2-phenyl-3,4-dihydroquinazolin-4(3H)-one and its Oxidation
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Catalyst: p-Toluenesulfonic acid (p-TSA, 0.1 eq)
-
Solvent: Toluene or Acetonitrile
-
Oxidizing agent: Phenyliodine(III) diacetate (PIDA) or DDQ (1.2 eq)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Cyclization:
-
In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine this compound (1.80 g, 10.0 mmol), benzaldehyde (1.17 g, 11.0 mmol), p-TSA (0.19 g, 1.0 mmol), and toluene (50 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. The reaction to form the dihydroquinazolinone is typically complete within 4-8 hours. Monitor by TLC.
-
-
Oxidation:
-
Cool the reaction mixture to room temperature.
-
Add the oxidizing agent (e.g., PIDA, 3.87 g, 12.0 mmol) portion-wise to the stirred solution. An exotherm may be observed.
-
Stir the reaction at room temperature for an additional 6-12 hours until the oxidation is complete (monitored by TLC).[2]
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 30 mL).
-
Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid or oil can be purified by column chromatography (silica gel, using an ethyl acetate/hexanes solvent system) or by recrystallization from a suitable solvent system like ethanol/water to afford the pure 8-hydroxy-quinazolinone product.
-
Section 5: Expected Product Characterization
Confirming the structure of the newly synthesized heterocyclic compounds is essential. The following table summarizes key analytical signatures expected for the products from the protocols above.
| Product Class | ¹H NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry |
| Benzoxazine | Appearance of two new singlets/doublets for the -O-CH₂-N- protons (typically 4.5-5.5 ppm). Disappearance of -NH₂ and -OH proton signals. | Disappearance of broad -OH and sharp -NH₂ stretching bands. Appearance of a strong C-O-C ether stretch (approx. 1230 cm⁻¹). | Correct molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the addition of a -CH₂- unit from formaldehyde. |
| Hydroxy-Quinazolinone | Disappearance of the starting material -NH₂ signal. Appearance of a new aromatic proton signal from the substituent at the 2-position. A downfield shift of the remaining aromatic protons. | Disappearance of -NH₂ stretches. Persistence of a broad -OH stretch. A strong C=O stretch from the quinazolinone core (approx. 1680 cm⁻¹). | Correct molecular ion peak corresponding to the condensation with the aldehyde and subsequent loss of 2 H atoms (oxidation). |
References
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
- CN101585781A - Preparing method of N, N-dimethylbenzamide - Google P
- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
-
2-Amino-N,3-dimethylbenzamide - PMC - NIH. [Link]
-
3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem. [Link]
-
Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles - ResearchGate. [Link]
-
3-hydroxy-N,N-dimethylbenzamide | C9H11NO2 | CID 637524 - PubChem - NIH. [Link]
-
Synthesis of quinazolinones - Organic Chemistry Portal. [Link]
-
Various Synthetic Methods of Benzoxazine Monomers - ResearchGate. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC - NIH. [Link]
-
Synthesis and Characterization and Biological Activity of Some New 3-Amino-2- Phenyl-(3H)4-Quinazolinone Derivatives - ResearchGate. [Link]
-
Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC - NIH. [Link]
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles - Frontiers. [Link]
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - MDPI. [Link]
Sources
- 1. 2-Amino-N,3-dimethylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-hydroxy-N,N-dimethylbenzamide | C9H11NO2 | CID 637524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide
Welcome to the technical support center for the synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of this important intermediate. By understanding the causality behind experimental choices, you can effectively troubleshoot issues and optimize your reaction for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and robust synthetic pathway starts from 3-Amino-2-hydroxybenzoic acid. This route involves a direct amidation of the carboxylic acid with dimethylamine, typically facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species like an acid chloride.
A common approach involves the following key transformations:
-
Activation of the Carboxylic Acid: The carboxylic acid group of 3-Amino-2-hydroxybenzoic acid is activated to facilitate nucleophilic attack by dimethylamine. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Amidation: The activated acyl chloride is then reacted with dimethylamine (often in the form of a solution in a suitable solvent like THF or as dimethylamine hydrochloride with a base) to form the desired N,N-dimethylbenzamide.
An alternative route could involve the amidation of a methyl ester of the salicylic acid derivative, which can be driven to completion by removing the methanol byproduct.[1]
Q2: What are the critical reaction parameters that influence the yield and purity?
Several parameters are crucial for maximizing yield and minimizing impurities:
-
Temperature Control: The initial activation step (e.g., with thionyl chloride) often requires careful temperature management to prevent unwanted side reactions. The subsequent amidation is also temperature-sensitive; running it at low temperatures (e.g., 0 °C) can help control the exothermic reaction and reduce the formation of byproducts.
-
Stoichiometry of Reagents: The molar ratio of the coupling agents and the amine is critical. Using a slight excess of the amine can help drive the reaction to completion, but a large excess can complicate purification.
-
Solvent Choice: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are generally preferred to avoid side reactions with the reactive intermediates.[2]
-
Moisture Control: The intermediates, particularly the acyl chloride, are highly sensitive to moisture. All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent hydrolysis back to the carboxylic acid.
Q3: Why are the amino and hydroxyl groups on the starting material a concern during synthesis?
The presence of the amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring introduces challenges due to their nucleophilic and reactive nature.
-
Hydroxyl Group Reactivity: The phenolic hydroxyl group can react with the activating agent (e.g., thionyl chloride), leading to the formation of undesired side products. It can also be deprotonated by strong bases, affecting the reaction environment.
-
Amino Group Reactivity: The amino group is also nucleophilic and can compete with the external amine (dimethylamine) in side reactions, potentially leading to polymerization or the formation of dimers if it reacts with an activated carboxylic acid on another molecule.
Often, these groups may require protection, although with careful control of reaction conditions, direct amidation can be successful without protection.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Potential Cause A: Incomplete Activation of the Carboxylic Acid
-
Why it happens: The conversion of the carboxylic acid to a more reactive intermediate (like an acyl chloride) may be incomplete due to low-quality reagents, insufficient reaction time, or suboptimal temperature.
-
How to verify: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material (3-Amino-2-hydroxybenzoic acid) should be fully consumed before proceeding to the amidation step.
-
Solution:
-
Ensure your activating agent (e.g., thionyl chloride) is fresh and has not been decomposed by atmospheric moisture.
-
Increase the reaction time or slightly elevate the temperature for the activation step, while carefully monitoring for any signs of degradation.
-
Consider using a different activating agent. A variety of coupling agents like DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU can be effective for direct amidation.[3][4]
-
Potential Cause B: Hydrolysis of the Acyl Chloride Intermediate
-
Why it happens: The acyl chloride intermediate is highly reactive and will readily react with any trace amounts of water in the reaction mixture, converting it back to the starting carboxylic acid.
-
How to verify: If your final crude product shows a significant amount of the starting material, hydrolysis is a likely culprit.
-
Solution:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. If necessary, distill the solvents over a suitable drying agent.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Potential Cause C: Sub-optimal Amidation Conditions
-
Why it happens: The reaction between the activated acid and dimethylamine may not go to completion if the conditions are not optimal.
-
How to verify: TLC analysis of the reaction mixture will show the presence of the activated intermediate and unreacted dimethylamine.
-
Solution:
-
Ensure the stoichiometry of dimethylamine is sufficient (a slight excess of 1.1-1.5 equivalents is common).[5]
-
Control the temperature carefully. While the initial addition of the amine should be done at a low temperature (e.g., 0 °C) to manage the exotherm, allowing the reaction to slowly warm to room temperature and stir for several hours can help drive it to completion.[5]
-
Problem 2: Significant Impurity Formation
Potential Cause A: Side Reactions Involving the Hydroxyl Group
-
Why it happens: The phenolic hydroxyl group can react with the acyl chloride intermediate of another molecule, leading to ester formation and potentially oligomers.
-
How to verify: Characterization of the crude product by LC-MS or NMR may show peaks corresponding to higher molecular weight species.
-
Solution:
-
Slow Addition: Add the activating agent slowly at a low temperature to minimize self-reaction.
-
Inverse Addition: Consider adding the activated acyl chloride solution to the dimethylamine solution (inverse addition). This ensures that the amine is always in excess, favoring the desired amidation over side reactions.
-
Protection Strategy: If side reactions are persistent, protecting the hydroxyl group (e.g., as an acetate or a benzyl ether) before the amidation sequence may be necessary, followed by a deprotection step.
-
Potential Cause B: Over-reaction or Degradation
-
Why it happens: The product itself, or the starting materials, may be sensitive to prolonged exposure to harsh conditions (e.g., high temperatures or strongly acidic/basic environments).
-
How to verify: The appearance of a dark coloration in the reaction mixture or the presence of multiple unidentified spots on a TLC plate can indicate degradation.
-
Solution:
-
Keep reaction times to the minimum necessary for completion.
-
Maintain the recommended temperature ranges.
-
During the workup, use mild acidic and basic washes and avoid prolonged contact with strong acids or bases.
-
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause A: Emulsion Formation During Aqueous Workup
-
Why it happens: Benzamide derivatives can sometimes act as surfactants, leading to the formation of stable emulsions during the extraction process, making phase separation difficult.
-
Solution:
-
Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion.
-
Filter the entire mixture through a pad of Celite to break up the emulsified layer.
-
If the problem persists, consider a different workup procedure, such as direct evaporation of the solvent followed by purification by column chromatography.
-
Potential Cause B: Co-elution of Impurities During Column Chromatography
-
Why it happens: Some byproducts may have similar polarity to the desired product, making separation by standard silica gel chromatography challenging.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems for TLC to find one that provides better separation between your product and the impurities. A common starting point is a mixture of ethyl acetate and hexanes. Adding a small percentage of a more polar solvent like methanol or a modifier like triethylamine (if dealing with basic compounds) can sometimes improve separation.
-
Alternative Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina or reverse-phase C18 silica.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Experimental Protocols & Data
Protocol 1: Synthesis via Acyl Chloride Intermediate
This protocol provides a standard method for the synthesis of this compound.
Step 1: Formation of the Acyl Chloride
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Amino-2-hydroxybenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours, or until the starting material is consumed (monitored by TLC).
Step 2: Amidation
-
In a separate flask, prepare a solution of dimethylamine (2.5 eq) in anhydrous THF.
-
Cool this solution to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution from Step 1 to the dimethylamine solution via a cannula.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.
Step 3: Workup and Purification
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 3-Amino-2-hydroxybenzoic acid | Commercially available and provides a direct route.[6] |
| Activating Agent | Thionyl Chloride (SOCl₂) | Efficiently converts carboxylic acid to reactive acyl chloride. |
| Amine | Dimethylamine (2M in THF) | The nucleophile for forming the N,N-dimethylamide. |
| Solvent | DCM, THF (anhydrous) | Aprotic solvents that do not interfere with reactive intermediates. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and minimizes side reactions. |
| Purification | Silica Gel Chromatography | Standard method for purifying organic compounds of moderate polarity. |
Visualizations
General Synthesis Workflow
Caption: A high-level overview of the synthesis workflow.
Troubleshooting Decision Tree: Low Yield
Caption: A decision tree for troubleshooting low yield issues.
References
- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google P
- CN104844431A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google P
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. [Link]
- CN101585781A - Preparing method of N, N-dimethylbenzamide - Google P
-
Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles - ResearchGate. [Link]
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
-
2-Amino-N,3-dimethylbenzamide - National Center for Biotechnology Information. [Link]
-
Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. - IJPSR. [Link]
-
TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines - De Gruyter. [Link]
- Salicylic acid amides, their use, and a process for their production - Google P
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. [Link]
-
Derivatives of 4-Amino-2-hydroxybenzoic Acid - ACS Publications. [Link]
-
Synthesis and characterization of some N-substituted amides of salicylic acid - ResearchGate. [Link]
-
The Antioxidant Properties of Salicylate Derivatives: A Possible New Mechanism of Anti-Inflammatory Activity - PubMed. [Link]
-
Amino acids and medications containing amide bonds in their structure. - ResearchGate. [Link]
-
Organic Chemistry – Specific Name Reactions - Vedantu. [Link]
Sources
- 1. US4795832A - Salicylic acid amides, their use, and a process for their production - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 6. biosynth.com [biosynth.com]
How to avoid impurities in 3-Amino-2-hydroxy-N,N-dimethylbenzamide production
Welcome to the technical support guide for the synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common challenges related to impurity formation during the synthesis of this important intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to ensure robust and reproducible outcomes in your work.
Troubleshooting Guide: Impurity Prevention & Remediation
This section addresses specific issues encountered during the synthesis and purification of this compound. The typical synthetic route involves the amidation of a 2-hydroxy-3-nitrobenzoic acid precursor followed by the reduction of the nitro group. Impurities can arise at any stage of this process.
Question 1: My final product is discolored (pink, brown, or black). What is the cause and how can I prevent it?
Answer:
Causality: The discoloration of your final product is almost certainly due to the oxidation of the aminophenol moiety. Aromatic amines, especially in the presence of a hydroxyl group, are highly susceptible to air oxidation, which forms highly colored quinone-imine type structures. This process can be accelerated by trace metal impurities, light, and elevated temperatures.
Prevention & Protocol:
-
Inert Atmosphere During Reduction: The most critical step to control is the nitro group reduction and the subsequent work-up.
-
Expertise: When performing catalytic hydrogenation (e.g., with Pd/C), ensure the reaction vessel is thoroughly purged with an inert gas (Nitrogen or Argon) before introducing hydrogen. After the reaction is complete, the catalyst should be filtered under a blanket of inert gas.
-
Protocol: Use a Schlenk line or a glovebox for filtration. Pre-wet the filter medium (e.g., Celite®) with deoxygenated solvent before filtering the reaction mixture.
-
-
Use of Antioxidants:
-
Expertise: Small amounts of antioxidants can be added during the work-up and isolation phases to scavenge radicals and prevent oxidation.
-
Protocol: During the aqueous work-up, add a small amount (0.1-0.5 wt%) of sodium dithionite or sodium metabisulfite to the aqueous phase.
-
-
Storage:
-
Expertise: The purified, dry product must be stored under conditions that minimize exposure to oxygen and light.
-
Protocol: Store the final compound in an amber vial under an inert atmosphere (Argon is preferred due to its density) and at reduced temperatures (2-8 °C).
-
Question 2: My HPLC analysis shows a significant peak corresponding to the starting material, 2-hydroxy-N,N-dimethyl-3-nitrobenzamide. How can I drive the reduction to completion?
Answer:
Causality: Incomplete reduction is a common issue, often stemming from catalyst deactivation, insufficient hydrogen pressure, or inadequate reaction time.
Troubleshooting Steps:
-
Catalyst Activity & Loading:
-
Expertise: Palladium on carbon (Pd/C) is a standard catalyst, but its activity can vary. The catalyst may be poisoned by sulfur-containing impurities or other functional groups.
-
Protocol:
-
Ensure you are using a fresh, high-quality catalyst.
-
Increase the catalyst loading from a typical 5 mol% to 10 mol%.
-
Consider a different catalyst, such as platinum on carbon (Pt/C), which can be more robust.
-
-
-
Reaction Conditions:
-
Expertise: Both hydrogen pressure and temperature play a crucial role. Insufficient pressure can lead to slow or stalled reactions.
-
Protocol:
-
Increase the hydrogen pressure. If you are running at atmospheric pressure, consider moving to a Parr shaker or a similar hydrogenation apparatus to safely increase the pressure to 50-60 psi.
-
Gently warming the reaction to 30-40 °C can also increase the reaction rate, but monitor carefully to avoid side reactions.
-
-
-
Alternative Reducing Agents:
-
Expertise: If catalytic hydrogenation is not feasible or effective, chemical reducing agents can be used. Tin(II) chloride (SnCl₂) in an acidic medium is a classic and effective method for nitro group reduction.
-
Protocol: Dissolve the nitro-intermediate in ethanol or ethyl acetate. Add a solution of SnCl₂·2H₂O (4-5 equivalents) in concentrated HCl. Stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC or HPLC. The work-up involves careful neutralization to precipitate tin salts.
-
Diagram 1: Key Synthesis & Impurity Formation Pathways
Caption: Synthetic pathway and points of impurity introduction.
Question 3: I have an impurity with the same mass as my product but a different retention time in HPLC. What is it and how do I avoid it?
Answer:
Causality: This is highly indicative of an isomeric impurity. The most likely source is contamination of your starting material, 2-hydroxy-3-nitrobenzoic acid, with other isomers such as 2-hydroxy-5-nitrobenzoic acid or 4-hydroxy-3-nitrobenzoic acid. These isomers will undergo the same chemical transformations, leading to a final product mixture that is very difficult to separate.
Prevention & Protocol:
-
Starting Material Qualification (Self-Validating Protocol):
-
Expertise: The principle of "garbage in, garbage out" is paramount in synthesis. You must rigorously qualify your starting materials before beginning the synthesis.
-
Protocol:
-
Obtain a certificate of analysis (CoA) for your 2-hydroxy-3-nitrobenzoic acid.
-
Independently verify the purity and isomeric identity using HPLC and ¹H NMR spectroscopy.
-
If isomeric impurities are present above your acceptable threshold (e.g., >0.1%), purify the starting material by recrystallization before use. A common solvent system for this class of compounds is an ethanol/water mixture.
-
-
-
Purification of the Final Product:
-
Expertise: If isomeric impurities are already present in your final product, separation can be challenging. Recrystallization may not be effective as isomers often co-crystallize. Preparative chromatography is the most reliable method.
-
Protocol:
-
Develop a robust HPLC method that provides baseline separation between your target compound and the isomer (see Protocol 2).
-
Scale this method up to a preparative chromatography system (e.g., flash chromatography or preparative HPLC) to isolate the desired isomer in high purity.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the crude this compound? A: A multi-step approach is recommended. First, perform an aqueous work-up, potentially including a wash with a dilute brine solution containing a small amount of antioxidant as mentioned previously. The primary purification method is then recrystallization. If the product is highly discolored, a charcoal treatment step prior to recrystallization can be effective. For very high purity requirements (>99.5%), column chromatography on silica gel may be necessary.
Table 1: Recommended Recrystallization Solvents
| Solvent System | Rationale | Expected Purity |
| Ethyl Acetate / Heptane | Good solubility in hot ethyl acetate, poor in heptane. Effective for removing polar and non-polar impurities. | >99.0% |
| Isopropanol / Water | The product is typically soluble in alcohols and precipitates upon addition of water. Good for removing water-soluble inorganic salts. | >98.5% |
| Toluene | Good for removing more polar impurities. Can require hot filtration to remove insoluble baseline material. | >99.0% |
Q: What analytical techniques are essential for impurity profiling of this compound? A: A combination of techniques is required for comprehensive analysis as recommended by pharmaceutical guidelines[1][2].
-
HPLC with UV detection: The primary tool for quantifying the purity and known/unknown impurities.[3][4]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying the mass of unknown impurities, which provides critical clues to their structure.[1][5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the structure of the final product and can be used to identify and quantify major impurities if their signals are resolved.
-
GC (Gas Chromatography): Used to quantify residual solvents from the synthesis and purification process.[1]
Detailed Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol is a starting point and should be validated for your specific system and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm and 280 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
Diagram 2: Troubleshooting Workflow for Impurities
Caption: A decision tree for troubleshooting common impurities.
References
-
Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters, 43(48), 8777–8779. [Link]
- Google Patents. (CN104292213A). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
Gimeno, A., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4478. [Link]
-
PrepChem. (2023). Synthesis of 3-amino-N-decylbenzamide. [Link]
- Google Patents. (CN101585781A). Preparing method of N, N-dimethylbenzamide.
- Google Patents. (CN101492387B). Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
-
PubChem. (n.d.). 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]
-
Zhang, L., et al. (2013). 2-Amino-N,3-dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(2), o347. [Link]
- Google Patents. (EP0580327A1). Salicylic acid amides, their use, and a process for their production.
-
AMSbio. (2023). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 25(3), 1835-1861. [Link]
-
Kumar, A., et al. (2021). Synthesis of functionalized benzo[3][6]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(40), 24869-24874. [Link]
-
ResearchGate. (2013). 2-Amino-N,3-dimethyl-benzamide. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
- Google Patents. (CN103702978A). Method for preparing 2-amino-5-cyano-N,3-dimethylbenzamide.
-
Charville, H., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts, 11(3), 395. [Link]
-
Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 05(04). [Link]
-
PubChem. (n.d.). 3-hydroxy-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]
Sources
Technical Support Center: Scaling Up 3-Amino-2-hydroxy-N,N-dimethylbenzamide Synthesis
Welcome to the technical support center for the synthesis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory-scale synthesis and scale-up of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the robustness and efficiency of your synthetic process.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield of this compound
Question: My reaction is consistently resulting in a low yield of the desired product. What are the likely causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the starting materials, reaction conditions, and potential side reactions.
Potential Causes and Solutions:
-
Purity of Starting Materials: The primary starting material, 3-Amino-2-hydroxybenzoic acid, can be prone to oxidation and decarboxylation, especially if not stored properly.[1][2][3] It is crucial to use high-purity starting materials.
-
Recommendation: Before starting the reaction, verify the purity of 3-Amino-2-hydroxybenzoic acid using techniques like NMR or melting point analysis. If necessary, recrystallize the starting material.
-
-
Inefficient Amide Coupling: The formation of the amide bond is a critical step. The choice of coupling reagent and reaction conditions significantly impacts the yield.
-
Recommendation: Employ a suitable amide coupling reagent. While classic reagents like DCC (N,N'-dicyclohexylcarbodiimide) can be used, they often lead to the formation of difficult-to-remove urea byproducts.[4] Consider using more modern and efficient coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) which are known to be highly effective, even with sterically hindered substrates.[5][6][7]
-
-
Side Reactions: The presence of the free amino and hydroxyl groups on the aromatic ring makes the starting material susceptible to side reactions. The amino group can be acylated by the activated carboxylic acid, leading to the formation of dimers or polymers. The hydroxyl group can also undergo acylation, though it is generally less reactive than the amino group.
-
Recommendation: To minimize side reactions, consider a protection strategy for the amino group. A common approach is to use a Boc (tert-butyloxycarbonyl) protecting group, which can be easily removed under acidic conditions after the amidation is complete.
-
-
Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to incomplete conversion of the starting material.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion before quenching.[4]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product is contaminated with several impurities that are difficult to remove. What are these impurities and what is the best purification strategy?
Answer: Impurity profiles in the synthesis of this compound can be complex due to the multifunctional nature of the starting material.
Common Impurities and Their Origins:
| Impurity | Potential Origin |
| Unreacted 3-Amino-2-hydroxybenzoic acid | Incomplete reaction or inefficient coupling. |
| N-acylated byproduct (dimer) | Side reaction where the amino group of one molecule reacts with the activated carboxylic acid of another. |
| O-acylated byproduct | Side reaction involving the hydroxyl group. |
| Urea byproduct | From the use of carbodiimide-based coupling reagents (e.g., DCC, EDC).[4] |
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica gel column with a gradient elution system of ethyl acetate and hexanes is typically effective.
-
Recrystallization: If the product is obtained as a solid, recrystallization from a suitable solvent system can significantly improve its purity. Experiment with different solvents like ethanol, isopropanol, or mixtures with water.
-
Acid-Base Extraction: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted acidic starting material. However, care must be taken as the product itself has a basic amino group.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and effective route starts with 3-Amino-2-hydroxybenzoic acid and involves the following steps:
-
Protection of the Amino Group: React 3-Amino-2-hydroxybenzoic acid with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine to protect the amino group.
-
Amide Bond Formation: The resulting Boc-protected carboxylic acid is then coupled with dimethylamine. This can be achieved by first converting the carboxylic acid to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with dimethylamine. Alternatively, a direct coupling can be performed using a coupling reagent like HATU.
-
Deprotection: The Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield the final product.
Q2: What are the critical safety precautions to consider during this synthesis?
-
Handling of Reagents: Many of the reagents used, such as thionyl chloride, oxalyl chloride, and strong acids, are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Dimethylamine: Dimethylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled with extreme care in a fume hood.[9]
-
Reaction Quenching: The quenching of reactive reagents like thionyl chloride should be done slowly and carefully, typically by adding the reaction mixture to ice-cold water or a basic solution.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any major byproducts. The spots can be visualized under UV light or by staining with an appropriate reagent like ninhydrin (for the free amino group) or potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used.[4]
Q4: What are some "green" or more sustainable solvent choices for this synthesis?
While traditional syntheses often use chlorinated solvents like dichloromethane (DCM) or polar aprotic solvents like N,N-dimethylformamide (DMF), there is a growing emphasis on using greener alternatives.[10] For the amide coupling step, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) have been shown to be effective and more environmentally friendly replacements for DCM and DMF.[10] In some cases, reactions can even be performed in water with the aid of surfactants.[11]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A typical synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Sources
- 1. biosynth.com [biosynth.com]
- 2. 3-Amino-2-hydroxybenzoic Acid (3-Aminosalicylic Acid) [lgcstandards.com]
- 3. 3-Amino-2-hydroxybenzoic Acid (3-Aminosalicylic Acid) [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bachem.com [bachem.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.com [fishersci.com]
- 9. CN101585781A - Preparing method of N, N-dimethylbenzamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
Technical Support Center: Stability of 3-Amino-2-hydroxy-N,N-dimethylbenzamide in Solution
Welcome to the dedicated technical support guide for 3-Amino-2-hydroxy-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. By understanding the chemical nature of its functional groups, we can anticipate and mitigate common experimental issues.
I. Understanding the Molecule: A Proactive Approach to Stability
This compound possesses two key functional groups that dictate its stability profile: an aminophenol moiety and a tertiary amide .
-
Aminophenol Group: This group is highly susceptible to oxidation . The electron-donating amino and hydroxyl groups activate the aromatic ring, making it prone to oxidation by atmospheric oxygen, metal ions, or other oxidizing agents. This process is often pH-dependent and can be accelerated by light and heat. Oxidation typically leads to the formation of colored quinone-imine species, which can further polymerize.[1][2][3][4]
-
Tertiary Amide Group: The N,N-dimethylbenzamide group is generally stable to hydrolysis under neutral or mild acidic and basic conditions.[5][6] Hydrolysis, the cleavage of the amide bond, typically requires more aggressive conditions, such as prolonged heating in strong acid or base.[5][7][8]
Therefore, the primary stability concern for this compound in solution is the oxidation of the aminophenol group.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, their probable causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Solution Discoloration (e.g., turning yellow, brown, or pink) | Oxidation of the aminophenol moiety to form colored quinone-imine derivatives and polymers.[4][9] This can be initiated by exposure to air (oxygen), light, elevated temperatures, or the presence of trace metal ion contaminants. | 1. Work under an inert atmosphere: Prepare solutions using deoxygenated solvents and purge the headspace of your container with nitrogen or argon.2. Protect from light: Use amber vials or wrap containers in aluminum foil.3. Control temperature: Prepare and store solutions at low temperatures (e.g., 2-8 °C) or frozen, if solubility permits.4. Use high-purity solvents: Trace metal ions can catalyze oxidation. Use HPLC-grade or equivalent solvents.5. Consider antioxidants: The addition of a small amount of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) may inhibit oxidation, but test for compatibility with your downstream application. |
| Precipitation or Cloudiness in Solution | 1. Polymerization of oxidation products: The colored degradation products can polymerize to form insoluble materials.2. pH-dependent solubility: The compound has both an acidic phenolic hydroxyl group and a basic amino group, making its solubility dependent on the pH of the solution.[10] Changes in pH could cause it to precipitate.3. Hydrolysis under harsh conditions: If the solution has been stored for a prolonged period under strong acidic or basic conditions, hydrolysis could lead to the formation of 3-amino-2-hydroxybenzoic acid, which may have different solubility characteristics. | 1. Filter the solution: Use a 0.22 µm syringe filter to remove any precipitate before use. Note that this removes the degradation products but does not address the underlying stability issue.2. Optimize solution pH: Determine the optimal pH range for solubility and stability. Buffering the solution may be necessary.3. Prepare fresh solutions: Due to its oxidative instability, it is highly recommended to prepare solutions of this compound fresh for each experiment. |
| Loss of Compound Potency or Inconsistent Results | Chemical degradation: The active compound is degrading over time, primarily through oxidation. This reduces the effective concentration in your solution. | 1. Implement stability-indicating analytical methods: Use a validated HPLC method to quantify the concentration of the parent compound and monitor the appearance of degradation peaks over time.[11][12]2. Conduct a preliminary stability study: Assess the stability of your compound in the specific solvent and storage conditions you plan to use (see Section IV for a sample protocol).3. Always use freshly prepared solutions: This is the most reliable way to ensure consistent results. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store solid this compound?
A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dark place. A refrigerator (2-8 °C) or freezer (-20 °C) is ideal. Storing under an inert atmosphere (nitrogen or argon) can further prolong its shelf life.
Q2: What solvents are recommended for preparing solutions?
A2: The choice of solvent will depend on your specific application. For general use, high-purity, deoxygenated solvents are recommended. Common choices may include DMSO, ethanol, or acetonitrile.[13] Always check the solubility of the compound in your chosen solvent before preparing a stock solution. For aqueous solutions, using a buffer to maintain a stable pH is advisable.
Q3: How can I tell if my solution has degraded?
A3: The most obvious sign of degradation is a change in color.[9] However, significant degradation can occur before a color change is visible. The most reliable method is to use an analytical technique like HPLC to check the purity of the solution and quantify the amount of the parent compound remaining.
Q4: Is the amide bond in this molecule likely to hydrolyze?
A4: The tertiary amide in this molecule is relatively stable. Hydrolysis is generally a slow process that requires harsh conditions, such as boiling in strong acid or base.[5][6][8] Under typical experimental conditions (e.g., neutral pH, room temperature), significant amide hydrolysis is not expected to be a primary degradation pathway.
Q5: Can I use a solution that has changed color?
A5: It is strongly advised not to use a discolored solution. The color indicates the presence of degradation products, which means the concentration of the active compound is lower than intended. Furthermore, these degradation products could interfere with your experiment or have unintended biological effects.
IV. Experimental Protocol: Basic Forced Degradation Study
This protocol outlines a basic forced degradation study to assess the stability of this compound under various stress conditions. This will help in identifying potential degradation products and developing a stability-indicating analytical method.[12][14][15][16]
Objective: To evaluate the stability of this compound in solution under hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated balance
-
Volumetric flasks and pipettes
-
Amber and clear glass vials
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Store at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Place an aliquot of the stock solution in a clear vial and expose it to a photostability chamber or direct sunlight for 24 hours. A control sample should be wrapped in foil and kept alongside.
-
Thermal Degradation: Store an aliquot of the stock solution at 60°C for 24 hours, protected from light.
-
Control Sample: Store an aliquot of the stock solution under refrigerated conditions (2-8 °C), protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of degradation for the parent compound under each stress condition.
-
Observe the retention times and peak areas of the degradation products.
-
V. Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Forced Degradation Study Workflow
Caption: Experimental workflow for a forced degradation study.
VI. References
-
Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI. [Link]
-
Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. National Institutes of Health (NIH). [Link]
-
4-Aminophenol stability. Reddit. [Link]
-
Study of stability of 4-aminophenol as dominant decomposition product of paracetamol. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
-
A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Publishing. [Link]
-
Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers. [Link]
-
4-Aminophenol. Wikipedia. [Link]
-
Spectrophotometric determination of p-aminophenol alone or in the presence of acetaminophen. PubMed. [Link]
-
The universal accumulation of p-aminophenol during the microbial degradation of analgesic and antipyretic acetaminophen in WWTPs: a novel metagenomic perspective. PubMed Central. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]
-
Atmospheric Degradation of Amines (ADA). NILU. [Link]
-
Degradation of 4-aminophenol by newly isolated Pseudomonas sp. strain ST-4. ResearchGate. [Link]
-
Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. ScienceDirect. [Link]
-
Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. ACS Publications. [Link]
-
4-Aminophenol. PubChem. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Why does p-aminophenol oxidize in acid solution. Chemistry Stack Exchange. [Link]
-
List of aromatic amines used in this study and the efficiency of their... ResearchGate. [Link]
-
Synthesis of meta-Aminophenol Derivatives via Cu-Catalyzed[10][17]-Rearrangement—Oxa-Michael Addition Cascade Reactions. MDPI. [Link]
-
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences. [Link]
-
Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. PubMed Central. [Link]
-
Chemical structures of probe aromatic amides with well-characterised in... ResearchGate. [Link]
-
Amide Hydrolysis in Acid. YouTube. [Link]
-
4-Aminophenol. Solubility of Things. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
the hydrolysis of amides. Chemguide. [Link]
-
Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed. [Link]
-
Aromatic amines – Knowledge and References. Taylor & Francis. [Link]
-
Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. RSC Publishing. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide
Introduction: Beyond the Structure, A Story of Electrons
In the landscape of drug discovery and materials science, 3-Amino-2-hydroxy-N,N-dimethylbenzamide is a molecule of significant interest, serving as a versatile scaffold for synthesizing more complex chemical entities. Its utility stems from the unique interplay of its three functional groups on the aromatic ring: a hydroxyl (-OH), an amino (-NH2), and a dimethylamide (-C(O)N(CH₃)₂). The precise structural characterization of this molecule is paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will move beyond a simple peak-listing and delve into the electronic causality behind the observed chemical shifts and coupling patterns. This approach, grounded in first principles, allows for a robust and predictive understanding of the molecule's spectral features. We will compare its expected spectrum to that of a structural isomer to highlight the sensitivity of NMR to subtle structural changes and provide a detailed, field-tested protocol for acquiring high-quality data.
Part 1: The Causality of Chemical Environment
The ¹H NMR spectrum is a direct reflection of the electronic environment of each proton in a molecule. In this compound, the chemical shifts of the aromatic protons are governed by a competitive push-and-pull of electrons from the three substituents.
-
Electron Donating Groups (EDGs): The hydroxyl (-OH) and amino (-NH2) groups are powerful EDGs. Through resonance, they donate electron density to the benzene ring, particularly at the ortho and para positions. This increased electron density creates a shielding effect, causing the associated protons to resonate at a lower chemical shift (upfield).[1][2]
-
Electron Withdrawing Group (EWG): The N,N-dimethylbenzamide group is an EWG. It withdraws electron density from the ring, primarily through induction and resonance. This deshields the ring protons, causing them to resonate at a higher chemical shift (downfield).[2]
The final position of each aromatic proton signal is a net result of these opposing forces. Furthermore, the protons of the -OH and -NH₂ groups are "labile," meaning they can exchange with each other or with trace amounts of water in the solvent. This often results in broad signals whose chemical shifts are highly dependent on solvent, temperature, and concentration.[3][4][5][6] A unique feature of the dimethylamide group is the hindered rotation around the carbonyl-nitrogen (C-N) bond due to its partial double-bond character. This can make the two methyl groups chemically non-equivalent, potentially giving rise to two distinct signals.[7]
Below is the structure of this compound with protons labeled for discussion.
Caption: Structure of this compound.
Part 2: A Field-Tested Protocol for Data Acquisition
Scientific integrity demands a reproducible methodology. The following protocol is designed to yield a high-resolution ¹H NMR spectrum, forming a self-validating system for analysis.
Caption: Standard workflow for ¹H NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Precision is key for potential future quantitative analysis (qNMR).
-
Weigh approximately 10-15 mg of this compound into a clean, dry vial.[8]
-
Add ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is the recommended choice. Its polarity ensures good sample solubility, and its hydrogen-bonding capability slows the exchange rate of the -OH and -NH₂ protons, often allowing them to be observed as distinct, albeit broad, signals.[9] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm and serves as a convenient internal reference.[10][11]
-
Vortex the sample until the solid is completely dissolved.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[8]
-
-
Instrumental Analysis:
-
Rationale: A standard 400 MHz spectrometer provides sufficient resolution for routine structural confirmation.
-
Insert the sample into the spectrometer.
-
Lock the spectrometer field frequency to the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step for achieving sharp lines and good resolution.
-
Acquire the ¹H NMR spectrum. Typically, 16 scans are sufficient for a sample of this concentration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to ensure accurate peak shapes and integrations.
-
Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to 2.50 ppm.
-
Integrate all signals to determine the relative ratios of the protons.
-
Part 3: Predicted Spectral Data & Comparative Analysis
Based on the principles of substituent effects, the predicted ¹H NMR spectrum is summarized below. The aromatic region, in particular, will present a complex but interpretable pattern.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale for Assignment |
| -OH | ~9.0 - 10.0 | 1H | Broad Singlet (br s) | N/A | Phenolic proton, deshielded by solvent H-bonding. Broad due to exchange.[3][4] |
| H-4 | ~7.0 - 7.2 | 1H | Doublet of Doublets (dd) | J = ~8.0, ~1.5 | Ortho to the withdrawing amide and meta to the donating amino group. Experiences significant deshielding. Coupled to H-5 (ortho) and H-6 (meta). |
| H-6 | ~6.7 - 6.9 | 1H | Doublet of Doublets (dd) | J = ~8.0, ~1.5 | Ortho to the donating hydroxyl group and meta to the donating amino group. Experiences strong shielding. Coupled to H-5 (ortho) and H-4 (meta). |
| H-5 | ~6.5 - 6.7 | 1H | Triplet (t) | J = ~8.0 | Ortho to the donating amino group and para to the donating hydroxyl group. Experiences the most shielding. Appears as a triplet due to coupling to two ortho neighbors (H-4 and H-6) with similar coupling constants. |
| -NH₂ | ~4.5 - 5.5 | 2H | Broad Singlet (br s) | N/A | Amino protons. Broad due to exchange and quadrupolar coupling with Nitrogen.[5] |
| -N(CH₃)₂ | ~2.9 - 3.1 | 6H | Singlet (s) or two singlets | N/A | Methyl groups on the amide. May appear as one broad singlet at room temperature due to rapid rotation, or two distinct singlets if rotation around the C-N bond is slow on the NMR timescale.[7] |
Comparison Guide: The Power of Isomerism
To underscore the diagnostic power of ¹H NMR, let's compare the predicted spectrum of our target molecule with its structural isomer, 5-Amino-2-hydroxy-N,N-dimethylbenzamide .
Table 2: Spectral Comparison of Structural Isomers
| Feature | This compound | 5-Amino-2-hydroxy-N,N-dimethylbenzamide (Predicted) | Significance of Difference |
| Aromatic Protons | 3 distinct signals (H-4, H-5, H-6) | 3 distinct signals | Both are asymmetrically substituted. |
| Multiplicity | Complex pattern: dd, t, dd | Simpler pattern: d, dd, d | The key difference lies in the coupling. In the 5-amino isomer, one proton is only meta-coupled, appearing as a narrow doublet. The other two are ortho-coupled. This is a definitive way to distinguish the isomers. |
| Chemical Shifts | H-5 is most upfield (~6.5 ppm) due to strong shielding from both -NH₂ and -OH groups. | The proton ortho to both -OH and -NH₂ would be the most upfield proton. The proton between the -NH₂ and -CON(CH₃)₂ would be significantly deshielded. | The relative chemical shifts provide direct evidence of the substituent positions. |
This comparative analysis demonstrates that while two molecules may have the same formula, their ¹H NMR spectra are unique fingerprints dictated by the precise arrangement of atoms and the resulting electronic environments. A thorough analysis of chemical shifts and, critically, the spin-spin splitting patterns, allows for unambiguous structural assignment.
Conclusion
The ¹H NMR analysis of this compound is a prime example of how fundamental principles of electronic effects and spin coupling can be applied to elucidate a complex molecular structure. By understanding the causality behind the spectral features—the shielding and deshielding effects of the substituents—we can predict and interpret the spectrum with confidence. The protocol provided establishes a robust framework for obtaining high-quality, reproducible data. When compared against structural alternatives, the diagnostic power of NMR spectroscopy becomes unequivocally clear, solidifying its role as an indispensable tool for the modern chemical researcher.
References
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Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. [Link]
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Chemical shifts. (n.d.). University of Regensburg. [Link]
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Short Summary of ¹H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. [Link]
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Abraham, R. J., et al. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. [Link]
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Abraham, R. J., et al. (2002). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Royal Society of Chemistry. [Link]
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3-Amino-N,N-dimethylbenzamide. (n.d.). PubChem. [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
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Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]
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Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. (1969). Oxford Academic. [Link]
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Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). ResearchGate. [Link]
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1H proton nmr spectrum of phenol. (n.d.). Doc Brown's Chemistry. [Link]
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How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). YouTube. [Link]
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NMR Sample Preparation. (n.d.). Iowa State University. [Link]
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What are the best practices for sample preparation for NMR analysis? (2021). Reddit. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
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Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]
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Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis. [Link]
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NMR Spectroscopy of Aromatic Compounds. (2025). JoVE. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. [Link]
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¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. (n.d.). NIH. [Link]
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A Comparative Guide to the Mass Spectrometry of 3-Amino-2-hydroxy-N,N-dimethylbenzamide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for molecular characterization, offering profound insights into a compound's identity, purity, and metabolic fate. This guide provides an in-depth analysis of the mass spectrometric behavior of 3-Amino-2-hydroxy-N,N-dimethylbenzamide, a compound of interest in medicinal chemistry and materials science. In the absence of direct, published mass spectra for this specific molecule, this guide will leverage established principles of mass spectrometry and comparative data from structurally related compounds to predict its fragmentation patterns. We will also present a framework for experimental verification and compare mass spectrometry with other analytical techniques.
Introduction to this compound
This compound is an aromatic amide featuring three key functional groups: an amino group, a hydroxyl group, and a dimethylbenzamide core. These groups are expected to significantly influence its ionization and fragmentation behavior in a mass spectrometer. Understanding these influences is critical for developing robust analytical methods for its detection and quantification.
Molecular Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | (Predicted) |
| Molecular Weight | 180.20 g/mol | (Predicted) |
| IUPAC Name | This compound | - |
Predicted Mass Spectrometric Behavior
The mass spectrometric analysis of this compound is anticipated to be most effective using soft ionization techniques like Electrospray Ionization (ESI), which minimizes in-source fragmentation and preserves the molecular ion.[1][2]
Ionization and Molecular Ion Formation
Given the presence of a basic amino group, positive-ion mode ESI is expected to be highly efficient, leading to the formation of a prominent protonated molecule, [M+H]⁺, at an m/z of 181.21.
Predicted Fragmentation Pathway
Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the [M+H]⁺ ion of this compound is predicted to undergo a series of characteristic fragmentation events. The fragmentation of aromatic amides often involves cleavages at the amide bond and modifications of the substituent groups.[3][4]
A key fragmentation pathway for aromatic amides is the formation of a stable benzoyl cation.[3][4] For N,N-dimethylbenzamides, a characteristic fragment corresponding to the dimethylaminocarbonyl cation ([CON(CH₃)₂]⁺) at m/z 72 is also commonly observed. The presence of the amino and hydroxyl groups on the aromatic ring will likely direct fragmentation in unique ways.
Below is a predicted fragmentation pathway, which can be experimentally verified.
Caption: Predicted Fragmentation Pathway of [M+H]⁺ of this compound.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we can draw comparisons with the known mass spectrometric behavior of similar molecules.
3-Amino-N,N-dimethylbenzamide
PubChem provides GC-MS data for 3-Amino-N,N-dimethylbenzamide (Molecular Weight: 164.20 g/mol ).[5] The major fragments are observed at m/z 120, 92, and 65. The fragment at m/z 120 likely corresponds to the benzoyl cation after the loss of the dimethylamino group.
3-Hydroxy-N,N-dimethylbenzamide
For 3-Hydroxy-N,N-dimethylbenzamide (Molecular Weight: 165.19 g/mol ), fragmentation would also be expected to involve the amide group and the hydroxylated aromatic ring.[6]
Other Substituted N,N-Dimethylbenzamides
A study on various substituted N,N-dimethylbenzamides reveals common fragmentation patterns, including the formation of the N,N-dimethylaminocarbonyl cation (m/z 72) and substituted benzoyl cations.[7]
Table of Predicted vs. Known Fragments (m/z):
| Fragment | Predicted for this compound | Observed for 3-Amino-N,N-dimethylbenzamide[5] | General for Aromatic Amides[3][4] |
| [M+H]⁺ | 181 | 165 | M+1 |
| [M+H - H₂O]⁺ | 163 | - | - |
| [M+H - NH₃]⁺ | 164 | - | - |
| [Benzoyl Cation Derivative]⁺ | 136 | 120 | Varies |
| [C₆H₅N]⁺ | 91 | 92 | - |
| [C₅H₅]⁺ | 65 | 65 | 77 (Phenyl Cation) |
Experimental Protocol for Mass Spectrometric Analysis
To validate the predicted fragmentation patterns, the following experimental setup is recommended.
Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions ranging from 1 µg/mL to 1 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Mode: Full scan (MS1) from m/z 50-500 to identify the [M+H]⁺ ion.
-
Product Ion Scan (MS2): Isolate the [M+H]⁺ ion (m/z 181.2) and perform collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, 40 eV) to generate a fragmentation spectrum.
-
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. youtube.com [youtube.com]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Amino-N,N-dimethylbenzamide | C9H12N2O | CID 424774 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. rsc.org [rsc.org]
Comparing 3-Amino-2-hydroxy-N,N-dimethylbenzamide with other benzamide isomers
An In-Depth Comparative Guide to 3-Amino-2-hydroxy-N,N-dimethylbenzamide and Its Structural Isomers for Researchers
Abstract
Substituted benzamides are a cornerstone in medicinal chemistry, renowned for their diverse biological activities, particularly as modulators of the central nervous system.[1][2] The precise arrangement of functional groups on the phenyl ring dictates the molecule's physicochemical properties, spectroscopic signature, and ultimately, its pharmacological profile. This guide provides a detailed comparative analysis of this compound against its key structural isomers. We will explore how subtle shifts in the positions of the amino (-NH₂) and hydroxyl (-OH) groups influence fundamental chemical characteristics. By synthesizing data from public databases and chemical literature, this document serves as a technical resource for researchers in drug discovery and organic synthesis, offering insights into the structure-property relationships that govern this important class of molecules.
The Benzamide Scaffold: A Privileged Structure in Pharmacology
The benzamide moiety is a classic example of a "privileged scaffold" in drug development. Its rigid, planar structure, combined with the hydrogen-bonding capabilities of the amide group, allows it to interact with a wide array of biological targets. A prominent example is the class of antipsychotic drugs known as substituted benzamides, such as amisulpride, which exhibit high selectivity for dopamine D₂ and D₃ receptors.[1][3] The efficacy and side-effect profile of these drugs are critically dependent on the nature and position of substituents on the aromatic ring. This guide focuses on N,N-dimethylbenzamide derivatives, where the tertiary amide prevents N-H hydrogen bonding, placing greater emphasis on the ring substituents for modulating molecular interactions.
Comparative Physicochemical Properties
The introduction of polar amino and hydroxyl groups dramatically alters the properties of the parent N,N-dimethylbenzamide molecule. The location of these groups determines the potential for intra- and intermolecular hydrogen bonding, which in turn influences melting point, solubility, and polarity.
To provide a clear comparison, we will analyze the target compound, this compound, alongside several key isomers and precursors:
-
N,N-Dimethylbenzamide: The unsubstituted parent compound.
-
3-Amino-N,N-dimethylbenzamide: Lacks the hydroxyl group.
-
3-Hydroxy-N,N-dimethylbenzamide: Lacks the amino group.
-
2-Amino-N,3-dimethylbenzamide: An isomer with a different substitution pattern, included for structural comparison.[4]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Physicochemical Features |
| This compound | C₉H₁₂N₂O₂ | 180.20[] | Contains ortho-hydroxyl and meta-amino groups. Potential for intramolecular hydrogen bonding between the 2-OH and the amide carbonyl. |
| N,N-Dimethylbenzamide | C₉H₁₁NO | 149.19[6][7] | The non-polar parent scaffold. Serves as a baseline for property comparison. It is a white crystalline solid soluble in water.[7][8] |
| 3-Amino-N,N-dimethylbenzamide | C₉H₁₂N₂O | 164.20[9] | Addition of a polar amino group increases polarity compared to the parent compound. |
| 3-Hydroxy-N,N-dimethylbenzamide | C₉H₁₁NO₂ | 165.19[10] | Addition of a polar hydroxyl group, capable of strong hydrogen bonding. |
| 2-Amino-N,3-dimethylbenzamide | C₉H₁₂N₂O | 164.21[4] | The ortho-amino group can form a strong intramolecular hydrogen bond with the amide carbonyl oxygen, influencing conformation.[4] |
Expert Insight: The ortho-positioning of the hydroxyl group in our target compound (3-Amino-2-hydroxy-) is significant. An intramolecular hydrogen bond can form between the phenolic proton and the amide carbonyl oxygen. This internal bonding can decrease the molecule's external polarity and affect its crystal packing and solubility compared to an isomer where such an interaction is impossible (e.g., 4-Amino-3-hydroxy-).
Spectroscopic Differentiation of Isomers
Distinguishing between positional isomers is a critical task in chemical analysis. NMR, IR, and Mass Spectrometry provide complementary data to unambiguously identify each structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The aromatic region is most informative. The substitution pattern dictates the splitting pattern (coupling constants) of the aromatic protons. For example, a 1,2,3-trisubstituted ring will show a different pattern from a 1,3-disubstituted ring. The chemical shifts of the N-methyl protons (~3.0 ppm) can also be influenced by the magnetic environment created by nearby substituents.
-
¹³C NMR: The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the attached substituents. The carbon attached to the hydroxyl group will be significantly shifted downfield (to a higher ppm value). Spectroscopic data for N,N-Dimethylbenzamide is well-established.[11]
Infrared (IR) Spectroscopy
-
Amide C=O Stretch: Typically appears around 1630-1660 cm⁻¹. Intramolecular hydrogen bonding (as in a 2-hydroxy or 2-amino derivative) can lower this frequency.
-
O-H Stretch (Phenolic): A broad peak around 3200-3600 cm⁻¹. If involved in strong intramolecular hydrogen bonding, the peak becomes broader and may shift to a lower wavenumber.
-
N-H Stretch (Aromatic Amine): Two distinct peaks for the symmetric and asymmetric stretches are expected around 3300-3500 cm⁻¹.
Mass Spectrometry (MS)
All isomers in the table (excluding the parent compound) will have different exact masses, making high-resolution mass spectrometry a definitive tool. Fragmentation patterns will also differ. For instance, ortho-substituted isomers can exhibit unique fragmentation pathways (ortho-effect) not seen in their meta or para counterparts.
Synthetic Strategies and Workflow
The synthesis of substituted N,N-dimethylbenzamides typically begins with a correspondingly substituted benzoic acid. The conversion of the carboxylic acid to the tertiary amide is a standard transformation in organic chemistry.
General Synthetic Workflow
The primary challenge in synthesizing polysubstituted benzamides is controlling the regiochemistry of the aromatic substitutions. The synthesis often involves a multi-step process that may include nitration, reduction, halogenation, and protection/deprotection sequences to install the functional groups in the desired positions.[12][13]
Caption: General synthesis of N,N-dimethylbenzamides.
Causality in Synthesis: The choice of an activating agent is critical. Thionyl chloride (SOCl₂) is cost-effective for large-scale synthesis, converting the acid to a reactive acyl chloride. For more sensitive substrates, peptide coupling reagents (e.g., HATU, HOBt) can be used under milder conditions to prevent side reactions, though at a higher cost. The order of substituent introduction is also paramount. For example, it is often easier to introduce an amino group via the reduction of a nitro group, which is installed via electrophilic nitration.
Experimental Protocol: Comparative Analysis by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal technique for separating and quantifying mixtures of benzamide isomers due to its sensitivity to small differences in polarity.[14]
Objective
To develop a self-validating HPLC method to separate a mixture of N,N-dimethylbenzamide and its hydroxyl/amino-substituted isomers.
Methodology
-
Standard Preparation:
-
Prepare individual stock solutions of each isomer at 1 mg/mL in methanol.
-
Create a mixed standard solution containing all isomers at a final concentration of 50 µg/mL each by diluting the stocks with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention, which is necessary to resolve compounds with varying polarity.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of the phenolic hydroxyl and basic amino groups, leading to sharper peaks and more reproducible retention times.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes. Rationale: A gradient is essential because the polarity of the isomers varies significantly. A shallow gradient ensures sufficient resolution between closely eluting peaks.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Temperature control ensures retention time stability.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the mixed standard. The expected elution order is from most polar to least polar: 3-Amino-2-hydroxy- > 3-Amino- > 3-Hydroxy- > N,N-dimethylbenzamide.
-
Record the retention time and peak area for each isomer. The method is self-validating if baseline resolution is achieved for all components.
-
Caption: Standard experimental workflow for HPLC analysis.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted benzamides is intimately linked to their ability to form specific interactions within a receptor's binding pocket. The amino and hydroxyl groups are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, serine, or asparagine.
-
Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, while the -NH₂ group is a strong donor. The N,N-dimethylamide carbonyl is a hydrogen bond acceptor.
-
Positional Importance: The spatial arrangement of these groups is critical. A receptor pocket has a defined three-dimensional geometry. An -OH group at the 2-position will project into a different region of space than one at the 3- or 4-position, potentially leading to a complete loss or gain of binding affinity.
-
Hypothesis for this compound: The ortho-hydroxyl and meta-amino groups present a specific pharmacophore. This "interaction triangle" (hydroxyl, amino, and amide carbonyl) could be recognized by a receptor, with each point forming a key interaction that stabilizes the binding.
Caption: Hypothetical receptor-ligand interactions.
Conclusion
This guide demonstrates that this compound is a distinct chemical entity whose properties are defined by the specific ortho/meta arrangement of its functional groups. Through comparative analysis, we see that each isomer of N,N-dimethylbenzamide possesses a unique profile of physicochemical and spectroscopic characteristics. This isomeric specificity is fundamental in drug discovery, where even a minor positional change of a functional group can translate into a profound difference in biological activity. The experimental and analytical frameworks presented here provide researchers with a robust approach to characterizing and differentiating these valuable molecules.
References
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-
PubChem. 3-Amino-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]
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Fawcett, J., et al. (2013). 2-Amino-N,3-dimethylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o347. [Link]
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PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link]
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PubChem. 3-hydroxy-N,N-dimethylbenzamide. National Center for Biotechnology Information. [Link]
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Racagni, G., et al. (2004). Consensus on the use of substituted benzamides in psychiatric patients. Neuropsychobiology, 50(2), 134-143. [Link]
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Boateng, C. A., et al. (2019). Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega, 4(8), 13449-13456. [Link]
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Schütz, S., et al. (2020). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. Chemistry-A European Journal, 26(69), 16340-16349. [Link]
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A Senior Application Scientist's Guide to the UPLC-MS/MS Method for Quantification of Benzamide Derivatives
For researchers, medicinal chemists, and drug development professionals, the accurate quantification of novel benzamide derivatives is a critical step in the journey from discovery to clinical application. This guide provides an in-depth technical comparison of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with alternative analytical methods for the quantification of this important class of molecules. We will delve into the causality behind experimental choices, present supporting data, and offer a framework for selecting the most appropriate analytical technique for your research needs.
The Significance of Benzamide Derivatives and the Need for Precise Quantification
Benzamide derivatives represent a versatile scaffold in medicinal chemistry, with applications ranging from antipsychotics and antiemetics to novel anticancer agents.[1] Their therapeutic efficacy and safety are intrinsically linked to their pharmacokinetic and pharmacodynamic profiles. Therefore, the ability to accurately and sensitively measure their concentrations in complex biological matrices, such as plasma, is paramount for preclinical and clinical studies.
UPLC-MS/MS: The Gold Standard for Bioanalysis
UPLC-MS/MS has emerged as the benchmark for the quantification of small molecules in complex biological matrices.[2] This powerful technique combines the high-resolution separation capabilities of UPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.
The Underlying Principles of UPLC-MS/MS
UPLC technology utilizes columns packed with sub-2 µm particles, which allows for separations at higher linear velocities and pressures compared to traditional High-Performance Liquid Chromatography (HPLC). This results in significantly faster analysis times, improved resolution, and narrower peaks. The enhanced peak concentration leads to increased signal intensity in the mass spectrometer, thereby improving sensitivity.[3]
Tandem mass spectrometry (MS/MS) adds another layer of specificity. In a typical triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest). This ion then enters the second quadrupole (Q2), the collision cell, where it is fragmented. The third quadrupole (Q3) then selects a specific fragment ion to be detected. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces background noise, enabling the quantification of analytes at very low concentrations.
A Comparative Analysis of Analytical Techniques
While UPLC-MS/MS is often the preferred method, a comprehensive understanding of its performance relative to other techniques is essential for informed decision-making.
UPLC-MS/MS vs. HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely used and robust technique. However, when compared to UPLC-MS/MS, it often falls short in terms of sensitivity and selectivity, particularly in complex matrices.
A key advantage of UPLC-MS/MS is its significantly lower limit of quantification (LLOQ). For instance, a validated UPLC-MS/MS method for the benzamide derivative amisulpride in human plasma reported an LLOQ of 100 pg/mL.[4] In contrast, HPLC-UV methods for the same analyte typically have LLOQs in the ng/mL range.[5] This heightened sensitivity is crucial for pharmacokinetic studies where drug concentrations can fall to very low levels.
Furthermore, the selectivity of MS/MS detection minimizes the impact of co-eluting matrix components that can interfere with UV detection, leading to more accurate and reliable results.[2]
Table 1: Performance Comparison of UPLC-MS/MS and HPLC-UV for Amisulpride Quantification
| Parameter | UPLC-MS/MS | HPLC-UV |
| Analyte | Amisulpride | Amisulpride |
| Matrix | Human Plasma | Pharmaceutical Formulations |
| Linearity Range | 0.1 - 200 ng/mL | 2 - 10 µg/mL[5] |
| Lower Limit of Quantification (LLOQ) | 100 pg/mL[4] | ~2 µg/mL[5] |
| Run Time | ~3-5 min | ~5-10 min[6] |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (potential for interference) |
| Sensitivity | Very High | Moderate |
Note: Data is compiled from different sources and for different matrices, highlighting the general performance differences.
UPLC-MS/MS vs. Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is another powerful technique for the analysis of volatile and thermally stable compounds. However, many benzamide derivatives are not sufficiently volatile for direct GC analysis and require a derivatization step to increase their volatility. This additional sample preparation step can introduce variability and increase analysis time.[7]
In a comparative study of LC-MS/MS and GC-MS for the analysis of benzodiazepines (structurally distinct but often analyzed with similar techniques), both methods demonstrated comparable accuracy. However, LC-MS/MS offered the advantage of simpler and faster sample preparation and a broader scope of analyzable compounds.[8] For many benzamide derivatives, the polarity and thermal lability make UPLC-MS/MS the more direct and efficient method.
Table 2: General Comparison of UPLC-MS/MS and GC-MS for Benzamide Derivative Quantification
| Feature | UPLC-MS/MS | GC-MS |
| Analyte Volatility Requirement | Not required | Required (often necessitating derivatization) |
| Sample Preparation | Often simpler (e.g., protein precipitation) | May require derivatization, increasing complexity |
| Analysis Time | Typically shorter run times | Can be longer due to derivatization and GC run |
| Selectivity & Sensitivity | High | High |
| Applicability to Benzamides | Widely applicable | Dependent on the specific derivative's properties |
UPLC-MS/MS vs. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive immunoassay technique that can be used for the quantification of small molecules. The primary advantage of ELISA is its potential for high throughput and relatively lower instrumentation cost compared to mass spectrometry.[9] However, the development of a reliable ELISA for a novel small molecule like a new benzamide derivative presents significant challenges.
The generation of highly specific antibodies to a small molecule requires the synthesis of a suitable hapten-carrier conjugate, which can be a complex and time-consuming process.[10] Furthermore, the specificity of the antibody is critical, as cross-reactivity with metabolites or other structurally similar compounds can lead to inaccurate results. For novel drug candidates, where metabolites may be unknown, this poses a significant risk. The development and validation of a new ELISA can often be more resource-intensive than developing a UPLC-MS/MS method, for which the principles are more universally applicable across a range of small molecules.[11]
Table 3: Qualitative Comparison of UPLC-MS/MS and ELISA for Benzamide Derivative Quantification
| Feature | UPLC-MS/MS | ELISA |
| Development Time | Generally faster for novel compounds | Can be lengthy due to antibody development |
| Specificity | High (based on mass) | Dependent on antibody specificity (potential for cross-reactivity) |
| Flexibility | Highly flexible for various small molecules | Specific to a single analyte or a narrow class of compounds |
| Throughput | Moderate to high | Potentially very high |
| Cost per Sample | Higher | Generally lower (once developed) |
Scientific Integrity & Trustworthiness: A Validated UPLC-MS/MS Protocol
To ensure the reliability and reproducibility of bioanalytical data, method validation is non-negotiable. Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established clear guidelines for bioanalytical method validation.[12][13] A self-validating system is one where the quality of the data is assured through rigorous validation experiments.
Key Validation Parameters as per FDA Guidance
A fully validated UPLC-MS/MS method should demonstrate acceptable performance for the following parameters:[2][12]
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements.
-
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.
-
Sensitivity (LLOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Recovery: The efficiency of the extraction process.
Experimental Protocol: A Step-by-Step UPLC-MS/MS Workflow for a Representative Benzamide Derivative
This section provides a detailed methodology for the quantification of a representative benzamide derivative, Safinamide, in rat plasma, adapted from a validated method.[9]
Sample Preparation (Protein Precipitation)
-
Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the UPLC column. Acetonitrile is a commonly used solvent for this purpose.
-
Procedure:
-
To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., Diazepam).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
UPLC Conditions
-
Rationale: The choice of column and mobile phase is critical for achieving good chromatographic separation. A C18 reversed-phase column is suitable for many benzamide derivatives. A gradient elution with an organic modifier (acetonitrile) and an aqueous phase containing a small amount of acid (formic acid) helps to improve peak shape and ionization efficiency.
-
Parameters:
-
Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Mass Spectrometric Conditions
-
Rationale: The mass spectrometer is operated in positive electrospray ionization (ESI) mode, which is suitable for many nitrogen-containing compounds like benzamides. The MRM transitions are specific to the precursor and fragment ions of the analyte and internal standard, ensuring high selectivity.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Safinamide: m/z 303.3 → 215.0
-
Diazepam (IS): m/z 285.0 → 154.0
-
-
Collision Energy and other source parameters: Optimized for maximum signal intensity.
-
Visualizing the Workflow
Caption: A schematic overview of the UPLC-MS/MS workflow for benzamide derivative quantification.
Conclusion: Making an Informed Decision
The choice of an analytical method for the quantification of benzamide derivatives is a critical decision that can significantly impact the quality and timeline of a research project. UPLC-MS/MS stands out as the superior technique in most bioanalytical applications due to its unparalleled sensitivity, selectivity, and speed. While HPLC-UV, GC-MS, and ELISA have their specific applications, they often present limitations in terms of sensitivity, sample preparation complexity, or development time when applied to novel benzamide derivatives in complex biological matrices.
By understanding the principles and performance characteristics of each technique and adhering to rigorous validation guidelines, researchers can ensure the generation of high-quality, reliable data that will withstand regulatory scrutiny and accelerate the development of new and improved therapies.
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Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. (2023). ResearchGate. [Link]
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A New Validated Method for the Estimation of Amisulpride in Bulk and Pharmaceutical Dosage Form by Using Reverse Phase Liquid Ch. (2021). Biosciences Biotechnology Research Communications. [Link]
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COMPARISON OF HPLC AND UPLC METHOD BY VALIDATION RESULTS. (2019). ResearchGate. [Link]
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Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]
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Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). European Journal of Medicinal Chemistry. [Link]
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Selective quantification of lacosamide in human plasma using UPLC-MS/MS: Application to pharmacokinetic study in healthy subjects with different doses. (2020). Biomedical Chromatography. [Link]
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Novel spectrophotometric methods for the determination of amisulpride in pure and pharmaceutical formulations. (2015). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. (2021). RSC Advances. [Link]
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In the landscape of modern drug discovery, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. This guide provides a comprehensive comparative analysis of 3-Amino-2-hydroxy-N,N-dimethylbenzamide and its structurally related analogs. Our focus is to furnish researchers, scientists, and drug development professionals with a detailed understanding of their synthesis, physicochemical properties, and potential therapeutic applications, supported by experimental data and mechanistic insights.
Introduction: The Versatility of the Benzamide Scaffold
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including roles as enzyme inhibitors and antimicrobial agents. The subtle interplay of substituents on the phenyl ring and the amide functionality can dramatically influence their biological profile. This guide will specifically explore this compound and compare it with three key analogs: 3-Amino-N,N-dimethylbenzamide, 3-Hydroxy-N,N-dimethylbenzamide, and the well-characterized PARP inhibitor, 3-Aminobenzamide. Through this comparative lens, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy and selectivity.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key computed properties of our compounds of interest.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
| This compound | C₉H₁₂N₂O₂ | 180.20 | ~0.8 | 2 | 3 |
| 3-Amino-N,N-dimethylbenzamide | C₉H₁₂N₂O | 164.20[1] | 0.3[1] | 1[1] | 2[1] |
| 3-Hydroxy-N,N-dimethylbenzamide | C₉H₁₁NO₂ | 165.19[2] | 1.4 | 1 | 2 |
| 3-Aminobenzamide | C₇H₈N₂O | 136.15 | 0.3 | 2 | 2 |
Note: The XLogP3 value for this compound is an estimate based on its structure relative to the other compounds.
The introduction of a hydroxyl group at the 2-position in this compound, in addition to the amino group at the 3-position, increases its polarity and potential for hydrogen bonding compared to 3-Amino-N,N-dimethylbenzamide. This seemingly minor structural modification can have profound effects on target binding and solubility.
Synthesis of Benzamide Analogs: A General Approach
The synthesis of these benzamide derivatives often employs common starting materials and reaction pathways, allowing for the generation of a diverse library of analogs for screening. A prevalent method involves the reaction of a substituted benzoic acid with an aminating agent.
General Synthesis Workflow
The following diagram illustrates a typical synthetic route for N,N-dimethylbenzamide derivatives starting from a substituted benzoic acid.
Sources
A Comparative Spectroscopic Guide to the Synthesis and Validation of 3-Amino-2-hydroxy-N,N-dimethylbenzamide
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel compounds is paramount. Molecules with similar structures, such as positional isomers, often exhibit vastly different biological activities and physical properties. This guide provides an in-depth, comparative framework for the synthesis and spectroscopic validation of 3-Amino-2-hydroxy-N,N-dimethylbenzamide , a substituted benzamide with potential applications as a synthetic building block.
To underscore the resolving power of modern spectroscopic techniques, we will compare its analytical signature against a closely related positional isomer, 4-Amino-2-hydroxy-N,N-dimethylbenzamide . This comparison will demonstrate how a multi-technique approach (MS, FT-IR, and NMR) provides a self-validating system for structural elucidation, a cornerstone of trustworthy and reproducible science.
Section 1: Synthesis Strategy and Rationale
The synthesis of substituted benzamides can be approached through various routes. A common and effective method involves the amidation of a corresponding carboxylic acid. For our target compound, this compound, the synthesis originates from 2-hydroxy-3-nitrobenzoic acid.
Causality of Experimental Choices:
-
Starting Material: 2-hydroxy-3-nitrobenzoic acid is selected because the hydroxyl and nitro groups direct the subsequent synthetic steps and are precursors to the final functional groups.
-
Amide Formation: The carboxylic acid is first converted to an acid chloride using thionyl chloride (SOCl₂) to activate it for nucleophilic attack. This is a high-yielding and reliable method for creating the amide bond with dimethylamine.
-
Reduction: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method that typically avoids side reactions on the aromatic ring.
A parallel synthesis for the comparative isomer, 4-Amino-2-hydroxy-N,N-dimethylbenzamide, would begin with the isomeric starting material, 2-hydroxy-4-nitrobenzoic acid, following the same synthetic logic.
Experimental Protocol: Synthesis of this compound
-
Activation: To a solution of 2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Amidation: Cool the reaction mixture back to 0 °C and slowly add a solution of dimethylamine (2.5 eq) in tetrahydrofuran (THF). Stir for an additional 4 hours at room temperature.
-
Work-up & Purification: Quench the reaction with water and extract the organic layer. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product, 2-hydroxy-N,N-dimethyl-3-nitrobenzamide, by column chromatography.
-
Reduction: Dissolve the purified nitro-intermediate in ethanol and add 10% Palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir overnight.
-
Final Isolation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound.
Section 2: The Spectroscopic Validation Workflow
A rigorous validation process is not a single experiment but a logical workflow. Each spectroscopic technique provides a piece of the puzzle, and together they create a self-validating confirmation of the molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of such compounds.[1]
Caption: The integrated workflow for spectroscopic validation.
Section 3: In-Depth Spectroscopic Analysis
Here we present the expected spectroscopic data for this compound. This data serves as the unique fingerprint for the synthesized molecule.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum corresponds to the mass of the molecule.[2][3] Fragmentation patterns can offer further structural clues.[4]
Table 1: Mass Spectrometry Data
| Compound Name | Molecular Formula | Calculated MW | Expected [M+H]⁺ (m/z) |
| This compound | C₉H₁₂N₂O₂ | 180.21 | 181.21 |
The observation of a prominent ion at m/z = 181.21 in the ESI+ mass spectrum provides strong evidence that the target compound has been formed.
Infrared (IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is invaluable for identifying the key functional groups present in a molecule. The presence of hydroxyl (-OH), amine (-NH₂), and amide (C=O) groups gives rise to characteristic absorption bands.
Table 2: Key FT-IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Phenol) | Stretch | 3200-3600 | Broad |
| N-H (Amine) | Stretch | 3300-3500 | Two sharp peaks (symm. & asymm.) |
| C=O (Amide) | Stretch | 1630-1660 | Strong, sharp |
| C-N (Amide) | Stretch | 1250-1350 | Moderate |
| C-O (Phenol) | Stretch | 1200-1260 | Moderate |
The broad O-H stretch from the phenol and the distinct double peak of the primary amine N-H stretch are particularly diagnostic. Phenols typically show a broad absorption in the 3100-3600 cm⁻¹ region.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
NMR spectroscopy provides the most detailed picture of the molecular structure, revealing the connectivity of atoms through chemical shifts, integration, and spin-spin coupling.[1]
¹H NMR (Proton NMR): This technique shows the chemical environment of all proton atoms. For substituted benzamides, the aromatic region is especially informative for distinguishing between isomers.
Table 3: Expected ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5-10.5 | br s | 1H | Ar-OH | Phenolic proton, broad due to exchange. |
| ~6.85 | t | 1H | Ar-H (H-5) | Triplet due to coupling with H-4 and H-6. |
| ~6.60 | dd | 1H | Ar-H (H-4) | Doublet of doublets. |
| ~6.45 | dd | 1H | Ar-H (H-6) | Doublet of doublets. |
| ~4.80 | br s | 2H | Ar-NH₂ | Amine protons, broad. |
| ~2.95 | s | 6H | N-(CH₃ )₂ | Singlet, two equivalent methyl groups. |
¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule.
Table 4: Expected ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.5 | C =O (Amide) |
| ~148.0 | Ar-C -OH (C-2) |
| ~136.5 | Ar-C -NH₂ (C-3) |
| ~125.0 | Ar-C -C=O (C-1) |
| ~118.5 | Ar-C H (C-5) |
| ~115.0 | Ar-C H (C-6) |
| ~114.5 | Ar-C H (C-4) |
| ~38.0 | N-(C H₃)₂ |
Section 4: Comparative Analysis - The Power of Isomeric Differentiation
The true test of these spectroscopic methods lies in their ability to distinguish our target molecule from its isomer, 4-Amino-2-hydroxy-N,N-dimethylbenzamide. While MS and IR will show very similar, if not identical, results (same mass, same functional groups), NMR spectroscopy, particularly ¹H NMR, will provide the definitive distinction.[6]
The key difference lies in the substitution pattern on the aromatic ring, which dictates the spin-spin coupling and thus the splitting pattern of the aromatic protons.
Caption: Structural differences and their resulting ¹H NMR aromatic patterns.
Table 5: Comparative Spectroscopic Features of Isomers
| Feature | This compound | 4-Amino-2-hydroxy-N,N-dimethylbenzamide | Key Differentiator |
| Molecular Ion [M+H]⁺ | 181.21 | 181.21 | None |
| IR (Functional Groups) | -OH, -NH₂, C=O | -OH, -NH₂, C=O | None |
| ¹H NMR (Aromatic) | ~6.85 (t), ~6.60 (dd), ~6.45 (dd) | ~7.0 (d), ~6.2 (dd), ~6.1 (d) | Splitting Pattern |
| ¹³C NMR (Aromatic C) | 6 distinct signals | 6 distinct signals | Chemical Shifts |
The aromatic region of the ¹H NMR spectrum is the most critical region for differentiation. The 1,2,3-trisubstituted pattern of the target compound gives a more complex set of coupled signals (often referred to as an ABC system). In contrast, the 1,2,4-trisubstituted pattern of the isomer gives a more readily interpretable pattern with distinct doublets and a doublet of doublets (an ABX system). This difference in the splitting pattern is an unambiguous confirmation of the correct isomer's synthesis.
Conclusion
This guide demonstrates that the validation of a chemical synthesis is a systematic process grounded in the rigorous application of multiple, complementary analytical techniques. While mass spectrometry and FT-IR spectroscopy provide essential preliminary data on molecular weight and functional groups, NMR spectroscopy offers the definitive, high-resolution insight required for unambiguous structural elucidation and, crucially, for the differentiation of positional isomers. By following this self-validating workflow, researchers can ensure the scientific integrity of their work and produce reliable, well-characterized molecules for further development.
References
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity of Novel Benzamides: A Case Study of 3-Amino-2-hydroxy-N,N-dimethylbenzamide
In the landscape of drug discovery and chemical biology, the benzamide scaffold represents a privileged structure, forming the core of a multitude of biologically active compounds. From antipsychotics to insecticides, their diverse functionalities underscore a critical challenge for researchers: understanding and predicting their cross-reactivity in biological systems. This guide provides a comprehensive framework for assessing the target selectivity of novel benzamide derivatives, using the hypothetical new chemical entity (NCE), 3-Amino-2-hydroxy-N,N-dimethylbenzamide, as a case in point. While specific biological data for this compound is not publicly available, its structure serves as an ideal model to illustrate a systematic approach to de-risking potential off-target effects.
The Benzamide Conundrum: A Double-Edged Sword
The versatility of the benzamide moiety, while attractive for library synthesis and lead optimization, also presents a significant hurdle in achieving target specificity. The chemical architecture of benzamides allows them to interact with a wide array of biological targets. For instance, substituted benzamides like Metoclopramide and Remoxipride are well-known dopamine D2 receptor antagonists[1][2]. However, Metoclopramide's activity is not confined to this target; it also exhibits cross-reactivity with serotonin 5-HT3 and 5-HT4 receptors, contributing to its complex pharmacological profile and potential side effects[3][4].
Furthermore, the broader family of anthranilamide-based compounds, which share structural similarities with our case compound, have been shown to possess a wide range of biological activities, including insecticidal action through modulation of ryanodine receptors[5][6][7]. This inherent promiscuity of the benzamide scaffold necessitates a rigorous and multi-faceted approach to characterizing the cross-reactivity of any new derivative.
A Tiered Strategy for Deconvoluting Cross-Reactivity
A systematic evaluation of a novel compound's interaction with unintended biological targets is paramount. The following tiered approach provides a logical workflow from broad, early-stage screening to more focused, mechanistic studies.
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[8]
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.[8][9]
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand in the solution.[9]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.
Kinase Selectivity Profiling (e.g., KINOMEscan®)
This high-throughput assay assesses the interaction of a test compound with a large panel of kinases.
Caption: Principle of the KINOMEscan® competitive binding assay.
Step-by-Step Methodology:
-
Assay Principle: The KINOMEscan® platform utilizes a competition binding assay where a test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.[11][12]
-
Competitive Binding: If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.[12]
-
Quantification: The amount of kinase bound to the solid support is measured by quantifying the associated DNA tag using qPCR. A lower amount of bound kinase indicates a stronger interaction with the test compound.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control, where a lower percentage signifies greater inhibition. For lead compounds, dose-response curves are generated to determine the dissociation constant (Kd).[13]
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[14][15]
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Methodology:
-
Cell Treatment: Incubate cultured cells with the test compound or a vehicle control.[16]
-
Thermal Challenge: Heat aliquots of the cell lysate or intact cells to a range of different temperatures.[14] Ligand binding stabilizes the target protein, making it more resistant to heat-induced denaturation.
-
Fractionation: Separate the soluble protein fraction from the denatured, aggregated proteins by centrifugation.[16]
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature point using methods such as Western blotting, ELISA, or mass spectrometry.[17][18]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.[14]
Conclusion
The journey of a novel compound from initial synthesis to a well-characterized chemical probe or drug candidate is fraught with challenges, chief among them being the potential for off-target interactions. For a compound like this compound, which belongs to the versatile yet promiscuous benzamide family, a proactive and systematic approach to assessing cross-reactivity is not just recommended, but essential. By employing a tiered strategy that combines broad profiling with in-depth mechanistic studies, researchers can build a comprehensive selectivity profile. This not only mitigates the risk of unforeseen adverse effects but also provides a deeper understanding of the compound's mechanism of action, ultimately paving the way for more effective and safer therapeutic agents.
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 3-Amino-2-hydroxy-N,N-dimethylbenzamide
This guide provides essential safety protocols and operational directives for the handling of 3-Amino-2-hydroxy-N,N-dimethylbenzamide. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following protocols are founded on a conservative assessment of risks associated with its structural moieties: an aromatic amine, a hydroxyl group, and a substituted benzamide. This document is intended for researchers, scientists, and professionals in drug development and assumes a baseline knowledge of standard laboratory safety procedures.
Hazard Analysis: A Proactive Stance in the Absence of Complete Data
Due to the absence of a complete GHS classification for this compound, a thorough understanding of the potential hazards is paramount. The chemical structure suggests multiple potential risks based on analogous compounds.
-
Aromatic Amine Moiety: Aromatic amines as a class of compounds are known for their potential toxicity, including carcinogenicity and mutagenicity. They can be absorbed through the skin, and inhalation of dust or vapors can lead to systemic effects.[1][2]
-
Substituted Benzamide Core: Substituted benzamides are utilized as active pharmaceutical ingredients and can exhibit neurotoxic and psychotropic effects.[3][4] Studies on some benzamide derivatives have indicated potential for renal toxicity with increasing doses.[5]
-
General Irritant Properties: Based on data for N,N-Dimethylbenzamide, this compound should be presumed to cause skin and serious eye irritation.[6][7][8] Inhalation of the powder may also lead to respiratory tract irritation.[6][7][8]
Given these potential hazards, a cautious approach is mandated. All work with this compound should be conducted with the assumption that the compound is hazardous.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Full-length lab coat | N95 respirator or higher, especially if not in a ventilated enclosure |
| Solution Preparation | Chemical splash goggles | Nitrile gloves | Full-length lab coat | Not generally required if performed in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles | Nitrile gloves | Full-length lab coat | Not generally required if performed in a certified chemical fume hood |
| Handling Large Quantities (>10g) | Face shield worn over chemical splash goggles | Nitrile gloves (double-gloving recommended) | Chemical-resistant apron over a full-length lab coat | N95 respirator or higher, even within a fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls or suit | Air-purifying respirator with appropriate cartridges |
-
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection against splashes, especially when handling larger quantities.[9]
-
Hand Protection: Nitrile gloves offer good protection against incidental contact with solid chemicals and solutions. Double-gloving is a best practice to prevent exposure in case of a tear in the outer glove. Always inspect gloves for integrity before use and change them frequently.
-
Body Protection: A full-length lab coat is the minimum requirement to protect skin and clothing from contamination. For larger-scale work or situations with a higher risk of spills, a chemical-resistant apron or coveralls should be worn.[9]
-
Respiratory Protection: Due to the potential for respiratory irritation from airborne particles, a respirator is recommended when handling the solid compound outside of a ventilated enclosure. The choice of respirator should be based on a formal risk assessment.
Experimental Workflow and PPE Selection Protocol
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow emphasizes a risk-based approach to laboratory safety.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the experimental process.
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
A designated storage area for toxic or potentially toxic compounds is recommended.
-
Engineering Controls: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[10]
-
Personal Hygiene: Avoid all direct contact with the skin, eyes, and clothing.[6] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Avoid Ingestion: Do not eat, drink, or smoke in laboratory areas where this compound is handled.
Disposal Plan: Environmental Responsibility
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Treat all waste containing this compound as hazardous chemical waste.
-
Waste Collection:
-
Solid Waste: Collect excess solid compound and any contaminated disposable materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Method: Never dispose of this compound or its waste down the drain or in the general trash.[11] All waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for waste pickup.
Spill Management: Preparedness and Response
Accidental spills should be managed promptly and safely.
-
Immediate Actions:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is significant or if you are unsure how to proceed, contact your institution's EHS department immediately.
-
-
Spill Cleanup Procedure (for minor spills):
-
Ensure you are wearing the appropriate PPE as outlined in the "Spill Cleanup" section of the PPE table.
-
If the spilled material is a solid, gently cover it with an inert absorbent material like vermiculite or sand to avoid generating dust.[12]
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate the area well.
-
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
